molecular formula C6H3F3O2 B101603 2,2,2-Trifluoro-1-(furan-2-yl)ethanone CAS No. 18207-47-1

2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Cat. No.: B101603
CAS No.: 18207-47-1
M. Wt: 164.08 g/mol
InChI Key: MAZDPKNERLXXOV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(furan-2-yl)ethanone ( 18207-47-1) is a fluorinated ketone with the molecular formula C₆H₃F₃O₂ and a molecular weight of 164.08 g/mol . This compound serves as a versatile building block in organic synthesis, where its strong electron-withdrawing trifluoromethyl group enhances electrophilicity, making it a key intermediate for constructing complex molecules . Its applications span pharmaceutical development and material science, often used in reactions with indoles, triazoles, and naphthyridines to create biologically active compounds . The compound is a liquid at room temperature with a boiling point of approximately 144°C and a density of 1.365 g/cm³ . It can be synthesized via Friedel-Crafts acylation of furan using trifluoroacetic anhydride . Handle with care: this compound is a flammable liquid and may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and serious eye irritation . Please note: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDPKNERLXXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171239
Record name Ethanone, 2,2,2-trifluoro-1-(2-furanyl)-
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Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18207-47-1
Record name Ethanone, 2,2,2-trifluoro-1-(2-furanyl)-
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Record name Ethanone, 2,2,2-trifluoro-1-(2-furanyl)-
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Record name 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines established protocols, quantitative data, and safety considerations to assist researchers in the successful preparation of this compound.

Core Synthesis Pathway: Acylation of Furan

The primary method for synthesizing this compound is the Friedel-Crafts acylation of furan with trifluoroacetic anhydride. Furan, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution. However, its sensitivity to strong acids and polymerization tendencies necessitates carefully controlled reaction conditions.[1] While classic Friedel-Crafts catalysts like aluminum chloride can lead to low yields and polymerization, milder catalysts or even uncatalyzed reactions have proven more effective.

The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Products furan Furan reaction_node + furan->reaction_node tfaa Trifluoroacetic Anhydride tfaa->reaction_node product This compound side_product Trifluoroacetic Acid arrow -> reaction_node->arrow Acylation product_node + arrow->product_node product_node->product product_node->side_product

Figure 1: General reaction scheme for the acylation of furan.

Quantitative Data Summary

The following table summarizes the key quantitative data from a documented synthesis protocol.

ProtocolFuran (molar eq.)Trifluoroacetic Anhydride (molar eq.)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Uncatalyzed Acylation11Benzene20-301070SU1235865A1[2]
Uncatalyzed (Methylfuran)11-Not SpecifiedNot Specified80SU1235865A1[2]

Experimental Protocols

Protocol 1: Uncatalyzed Acylation of Furan with Trifluoroacetic Anhydride

This protocol is based on a method described in Soviet patent SU1235865A1.[2] It offers a straightforward approach without the need for a catalyst.

Materials:

  • Furan (34 g, 0.5 mol)

  • Trifluoroacetic anhydride (105 g, 0.5 mol)

  • Benzene (250 mL)

Procedure:

  • To a solution of furan in benzene, add trifluoroacetic anhydride dropwise over 1 hour with stirring.

  • Maintain the reaction temperature between 20-30°C during the addition, using external cooling if necessary.

  • Continue stirring the reaction mixture for 10 hours at the same temperature.

  • After the reaction is complete, the product, this compound, is isolated by distillation.

Results:

The reported yield of this compound is 57.4 g (70%).[2] The product has a boiling point of 142°C at 756 mmHg.[2]

Protocol 2: Uncatalyzed Acylation of 2-Methylfuran (for comparison)

A similar procedure is described for the acylation of 2-methylfuran, which can be adapted for furan.[2]

Materials:

  • 2-Methylfuran (41 g, 0.5 mol)

  • Trifluoroacetic anhydride (105 g, 0.5 mol)

Procedure:

The synthesis conditions are analogous to those described in Protocol 1.

Results:

The reaction yields 71.2 g (80%) of 2-methyl-5-trifluoroacetylfuran.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G start Start reactants Charge Reactor with Furan and Benzene start->reactants addition Add Trifluoroacetic Anhydride (20-30°C, 1h) reactants->addition reaction Stir for 10h at 20-30°C addition->reaction distillation Distill Reaction Mixture to Isolate Product reaction->distillation product 2,2,2-Trifluoro-1- (furan-2-yl)ethanone distillation->product

Figure 2: Synthesis and purification workflow.

Safety Considerations

  • Trifluoroacetic Anhydride: This reagent is highly corrosive and reacts violently with water. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Furan: Furan is a flammable liquid and is toxic. It should be handled in a fume hood, and sources of ignition should be avoided.

  • Benzene: Benzene is a known carcinogen and is highly flammable. Its use should be minimized, and all handling must be performed in a fume hood with appropriate PPE. Consider substituting with a less hazardous solvent if possible, although this may affect reaction outcomes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

An In-depth Technical Guide on the Spectroscopic Data for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a robust resource for researchers.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, making a thorough spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This guide covers the theoretical and expected spectroscopic data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.7 - 7.8ddJ ≈ 1.8, 0.9 HzH5
~7.2 - 7.3ddJ ≈ 3.6, 0.9 HzH3
~6.6 - 6.7ddJ ≈ 3.6, 1.8 HzH4

Note: The chemical shifts of furan protons are influenced by the electron-withdrawing trifluoroacetyl group. The assignments are based on typical coupling patterns in 2-substituted furans.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~170 - 175q²J(C,F) ≈ 35-40 HzC=O
~148 - 152s-C2
~147 - 150s-C5
~120 - 125s-C3
~115 - 120q¹J(C,F) ≈ 285-295 HzCF₃
~113 - 116s-C4

Note: The carbonyl carbon and the trifluoromethyl carbon will appear as quartets due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, 376 MHz)

Chemical Shift (δ) (ppm)MultiplicityAssignment
~ -70 to -80sCF₃

Note: The chemical shift is referenced to CFCl₃ at 0.00 ppm. The exact shift can be influenced by the solvent and concentration.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3120-3150MediumC-H stretching (furan ring)
~1700-1730StrongC=O stretching (ketone)
~1570, 1480, 1390Medium-WeakC=C stretching (furan ring)
~1150-1250StrongC-F stretching (CF₃)
~1000-1100StrongC-O-C stretching (furan ring)
~750-800StrongC-H out-of-plane bending (furan ring)

Table 5: Predicted Mass Spectrometry (EI-MS) Data

m/zRelative IntensityAssignment
164Moderate[M]⁺ (Molecular Ion)
95High[M - CF₃]⁺
69Moderate[CF₃]⁺
67Moderate[C₄H₃O]⁺ (Furyl cation)
39Low[C₃H₃]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting ions. The base peak is expected to be the furylacylium ion at m/z 95.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Synthesis: Friedel-Crafts Acylation of Furan with Trifluoroacetic Anhydride

This protocol describes a plausible method for the synthesis of this compound.

  • Materials: Furan, trifluoroacetic anhydride, a Lewis acid catalyst (e.g., BF₃·OEt₂ or SnCl₄), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, and a rotary evaporator.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Lewis acid catalyst to the stirred solution.

    • Add trifluoroacetic anhydride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of organofluorine compounds.[1][2][3][4][5]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), if quantitative analysis or precise referencing is required. For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ = 0.00 ppm) can be used.[6][7]

  • Instrumental Parameters:

    • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are generally used. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz for a 400 MHz instrument.[3] A wide spectral width is recommended due to the large chemical shift range of fluorine. Proton decoupling can be employed to simplify the spectrum.

3.3 Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of a liquid sample.[8][9][10][11]

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of the neat liquid sample of this compound onto the center of one salt plate.[9]

    • Carefully place the second salt plate on top to create a thin liquid film between the plates.[9]

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

3.4 Mass Spectrometry (MS)

This protocol describes a typical procedure for electron ionization mass spectrometry.[12][13][14][15][16]

  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Bombard the sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[14]

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis furan Furan reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, DCM, 0°C) furan->reaction tfaa Trifluoroacetic Anhydride tfaa->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

mass_spec_fragmentation parent [C₆H₃F₃O₂]⁺˙ m/z = 164 (Molecular Ion) frag1 [C₅H₃O-C=O]⁺ m/z = 95 parent->frag1 α-cleavage frag2 [CF₃]⁺ m/z = 69 parent->frag2 α-cleavage frag3 [C₄H₃O]⁺ m/z = 67 frag1->frag3 neutral1 - •CF₃ neutral2 - C₅H₃O-C=O• neutral3 - CO l1 Solid Arrow: Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation pathway.

References

"physical and chemical properties of 2-furyl trifluoromethyl ketone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)furan or 1-(furan-2-yl)-2,2,2-trifluoroethanone, is a heterocyclic ketone containing a furan ring and a trifluoromethyl group. The presence of the highly electronegative trifluoromethyl group significantly influences the chemical and physical properties of the molecule, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and potential biological applications of 2-furyl trifluoromethyl ketone.

Physical and Chemical Properties

2-Furyl trifluoromethyl ketone is a colorless liquid at room temperature. Its physical properties are summarized in the table below. The trifluoromethyl group imparts a strong electrophilic character to the adjacent carbonyl carbon, making the compound susceptible to nucleophilic attack.

PropertyValueReference
CAS Number 18207-47-1[1]
Molecular Formula C₆H₃F₃O₂[1]
Molecular Weight 164.08 g/mol [1]
Boiling Point 144.3 °C at 760 mmHg[1]
Density 1.365 g/cm³[1]
Refractive Index (n²⁰/D) 1.4378[2]
Flash Point 41.1 °C[1]

Synthesis

The primary method for the synthesis of 2-furyl trifluoromethyl ketone is the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.[2][3][4] This reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of 2-Furyl Trifluoromethyl Ketone[2]

Materials:

  • Furan

  • Trifluoroacetic anhydride

  • Benzene (solvent)

Procedure:

  • To a solution of furan (0.5 mol) in 250 mL of benzene, add trifluoroacetic anhydride (0.5 mol) dropwise over 1 hour with stirring and cooling to maintain a temperature of 20-30 °C.

  • Continue stirring the reaction mixture for 10 hours at the same temperature.

  • After the reaction is complete, the product, 2-furyl trifluoromethyl ketone, is isolated by distillation.

Yield: 70%

Note: Furan is sensitive to strong acids and can polymerize under classical Friedel-Crafts conditions.[3] Therefore, milder reaction conditions are necessary.

Chemical Reactivity

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the furan ring towards further electrophilic substitution.

The carbonyl group of 2-furyl trifluoromethyl ketone is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This makes it a target for nucleophilic attack, a key feature in its potential biological activity as an enzyme inhibitor.[5] Trifluoromethyl ketones are known to form stable hemiacetal or hemiketal adducts with serine or cysteine residues in the active sites of proteases.[5][6][7]

Spectroscopic Characterization

The structure of 2-furyl trifluoromethyl ketone can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the three protons on the furan ring. The chemical shifts are influenced by the electron-withdrawing trifluoroacetyl group. A Russian patent provides the following data in CCl₄: δ 7.90 (d, 1H), 7.50 (m, 1H), 6.70 (dd, 1H).[2]

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have characteristic chemical shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic environment.[8][9][10][11] A Russian patent reports a chemical shift of -72.8 ppm (relative to CF₃COOH) in CCl₄.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone, C-F stretching of the trifluoromethyl group, and the vibrations of the furan ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the 2-furyl trifluoromethyl ketone structure. Common fragmentation pathways may involve cleavage of the acyl group and fragmentation of the furan ring.[12]

Potential Biological Applications and Signaling Pathways

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[5][6][7][13] They act as transition-state analogs, forming a stable tetrahedral intermediate with the active site nucleophile (serine or cysteine).[6][14] This inhibitory mechanism makes them attractive candidates for the development of therapeutic agents for a variety of diseases.

While specific biological studies on 2-furyl trifluoromethyl ketone are limited, its structural features suggest potential as an inhibitor for various enzymes. Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[9][11][15][16]

The general mechanism of serine protease inhibition by trifluoromethyl ketones involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon of the ketone. This forms a stable hemiacetal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.

dot

enzyme_inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex (Michaelis Complex) Enzyme->Complex Binding Inhibitor 2-Furyl Trifluoromethyl Ketone (Electrophilic C=O) Inhibitor->Complex TransitionState Tetrahedral Hemiacetal Adduct (Transition-State Analog) Complex->TransitionState Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by 2-furyl trifluoromethyl ketone.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of 2-furyl trifluoromethyl ketone against a target enzyme, such as a serine protease, is outlined below.[8][17]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • 2-Furyl trifluoromethyl ketone (inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed amount of the enzyme solution. Then, add varying concentrations of the 2-furyl trifluoromethyl ketone solution to different wells. Include control wells with the enzyme and buffer only (no inhibitor). Incubate for a specific period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the microplate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the enzymatic reaction.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

dot

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Preincubation Prep_Substrate Substrate Solution Reaction Initiate Reaction with Substrate Prep_Substrate->Reaction Prep_Inhibitor Inhibitor Dilutions Prep_Inhibitor->Preincubation Preincubation->Reaction Measurement Monitor Product Formation (Absorbance/Fluorescence) Reaction->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates Inhibition Determine % Inhibition Rates->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: General workflow for an enzyme inhibition assay.

Conclusion

2-Furyl trifluoromethyl ketone is a versatile molecule with potential applications in various fields, particularly in drug discovery. Its unique combination of a furan ring and a trifluoromethyl ketone moiety confers specific chemical and physical properties that make it a promising scaffold for the design of enzyme inhibitors. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and applications of this intriguing compound.

References

A Technical Guide to the Synthesis and Characterization of 2-Trifluoroacetylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-trifluoroacetylfuran, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocol for its preparation via Friedel-Crafts acylation, outlines its key characterization data, and presents a proposed reaction mechanism. The information is intended to equip researchers with the necessary knowledge to synthesize and utilize this compound in their work.

Synthesis of 2-Trifluoroacetylfuran

The synthesis of 2-trifluoroacetylfuran is most commonly achieved through the electrophilic acylation of furan with trifluoroacetic anhydride. This reaction, a variation of the Friedel-Crafts acylation, benefits from the high reactivity of both the furan ring and the acylating agent, allowing the reaction to proceed efficiently without the need for a strong Lewis acid catalyst, which can often lead to polymerization of the furan ring.[1][2]

A reported method involves the direct reaction of furan with trifluoroacetic anhydride in a non-polar solvent such as benzene. The reaction proceeds smoothly at moderate temperatures over several hours to yield the desired product.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 2-trifluoroacetylfuran.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification furan Furan reaction_vessel Reaction Vessel furan->reaction_vessel Add benzene Benzene benzene->reaction_vessel Add reaction_step Stir at 20-30°C for 10 hours reaction_vessel->reaction_step tfaa Trifluoroacetic Anhydride tfaa->reaction_step Add dropwise distillation Distillation reaction_step->distillation Isolate crude product product 2-Trifluoroacetylfuran distillation->product Purify

Figure 1: Experimental workflow for the synthesis of 2-trifluoroacetylfuran.
Proposed Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The furan ring acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. The subsequent loss of a proton and a trifluoroacetate anion rearomatizes the ring to yield the final product.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Rearomatization furan Furan intermediate Sigma Complex (Resonance Stabilized) furan->intermediate + TFAA tfaa Trifluoroacetic Anhydride product 2-Trifluoroacetylfuran intermediate->product - H+ side_product Trifluoroacetic Acid intermediate->side_product - Product

Figure 2: Proposed mechanism for the trifluoroacetylation of furan.

Characterization Data

The successful synthesis of 2-trifluoroacetylfuran can be confirmed through various analytical techniques. The following tables summarize the key physical and spectral properties of the compound.

Physical and Analytical Properties

This table summarizes the reported physical constants and elemental analysis data for 2-trifluoroacetylfuran.

PropertyValue
Molecular Formula C₆H₃F₃O₂
Molecular Weight 164.08 g/mol
Appearance Colorless liquid
Boiling Point 142 °C (at 756 mmHg)
Density (d²⁰₄) 1.3968 g/cm³
Refractive Index (n²⁰D) 1.4378
Elemental Analysis (C) Found: 44.07%, Calculated: 43.92%
Elemental Analysis (H) Found: 1.88%, Calculated: 1.84%
Elemental Analysis (F) Found: 34.86%, Calculated: 34.74%
Spectroscopic Data

The following sections provide details of the spectroscopic characterization of 2-trifluoroacetylfuran.

The proton NMR spectrum provides information on the hydrogen atoms attached to the furan ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.90DoubletJ(H4,H5) = 4.2H-5
7.50Multiplet-H-3
6.70Doublet of DoubletsJ(H3,H4) = 1.8, J(H4,H5) = 4.2H-4
Solvent: CCl₄

Note: The following carbon NMR data is estimated based on the known spectrum of 2-acetylfuran and the expected electronic effects of the trifluoromethyl group. Experimental verification is recommended.

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Assignment
~175Quartet (q)C=O
~150Singlet (s)C-2
~148Singlet (s)C-5
~120Singlet (s)C-3
~118Quartet (q)CF₃
~114Singlet (s)C-4

Note: The following are predicted characteristic IR absorption bands for 2-trifluoroacetylfuran based on typical functional group frequencies. Experimental verification is recommended.

Wavenumber (cm⁻¹)IntensityAssignment
~1700 - 1720StrongC=O stretch (ketone)
~1560 - 1580MediumC=C stretch (furan ring)
~1470 - 1490MediumC=C stretch (furan ring)
~1150 - 1350StrongC-F stretches (asymmetric & symmetric)
~1020 - 1225StrongC-O-C stretch (furan ring)
~3100 - 3150Weak=C-H stretch (furan ring)

Note: The following is a proposed fragmentation pattern for 2-trifluoroacetylfuran under electron ionization (EI). Experimental verification is recommended.

m/zProposed Fragment IonFormula of Fragment
164[M]⁺ (Molecular Ion)[C₆H₃F₃O₂]⁺
95[M - CF₃]⁺[C₅H₃O₂]⁺
67[Furan]⁺[C₄H₃O]⁺

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-trifluoroacetylfuran based on the procedure described in the literature.

Materials:

  • Furan (0.5 mol, 34 g)

  • Trifluoroacetic anhydride (0.5 mol, 105 g)

  • Benzene (250 mL)

Procedure:

  • To a solution of furan (0.5 mol) in benzene (250 mL) in a suitable reaction vessel equipped with a stirrer and cooling bath, add trifluoroacetic anhydride (0.5 mol) dropwise over a period of 1 hour.

  • Maintain the reaction temperature between 20-30°C during the addition using the cooling bath.

  • After the addition is complete, continue to stir the reaction mixture for 10 hours at the same temperature.

  • Upon completion of the reaction, remove the solvent and any unreacted starting materials under reduced pressure.

  • Purify the crude product by distillation to obtain 2-trifluoroacetylfuran.

    • Yield: 57.4 g (70%)

    • Boiling Point: 142°C at 756 mmHg

Safety Precautions:

  • Furan is a volatile and flammable liquid and is toxic.

  • Trifluoroacetic anhydride is corrosive and reacts with moisture.

  • Benzene is a known carcinogen and is highly flammable.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

A Comprehensive Technical Review of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a fluorinated ketone incorporating a furan moiety, is a chemical entity of growing interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive literature review of this compound, summarizing its key chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively reported in readily available literature, this review outlines the most probable synthetic route and discusses the known biological activities of structurally related furan derivatives to infer its potential applications.

Physicochemical Properties

This compound, also known as 2-furyl trifluoromethyl ketone, is a liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₆H₃F₃O₂
Molecular Weight 164.08 g/mol
CAS Number 18207-47-1
Boiling Point 144 °C
Density 1.365 g/cm³
Flash Point 41 °C
Refractive Index 1.398

Table 1: Physicochemical Properties of this compound

Synthesis

Proposed Experimental Protocol: Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of a furan ring with a trifluoroacetyl group, typically using trifluoroacetic anhydride as the acylating agent. A Lewis acid catalyst is generally required to activate the acylating agent. Given the acid-sensitive nature of the furan ring, milder Lewis acids or specific reaction conditions are often necessary to prevent polymerization and degradation.

Reaction:

Furan + Trifluoroacetic Anhydride --(Lewis Acid)--> this compound

Methodology:

  • Reaction Setup: A solution of furan in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity.

  • Addition of Reagents: A Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂)) is added to the cooled furan solution.

  • Acylation: Trifluoroacetic anhydride is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

A diagrammatic representation of this proposed synthetic workflow is provided below.

G cluster_synthesis Synthesis Workflow furan Furan in Anhydrous Solvent reaction Reaction Mixture (Low Temperature) furan->reaction lewis_acid Lewis Acid (e.g., BF3.OEt2) lewis_acid->reaction tfaa Trifluoroacetic Anhydride tfaa->reaction quench Quenching (e.g., NaHCO3 aq.) reaction->quench extraction Extraction & Washing quench->extraction drying Drying (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation or Column Chromatography) evaporation->purification product 2,2,2-Trifluoro-1- (furan-2-yl)ethanone purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the three protons on the furan ring. The chemical shifts would be influenced by the electron-withdrawing trifluoroacetyl group.
¹³C NMR Resonances for the carbon atoms of the furan ring and the carbonyl carbon. The trifluoromethyl carbon would appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy A strong absorption band for the C=O stretching of the ketone, and characteristic bands for the C-O-C and C-H bonds of the furan ring, as well as strong C-F stretching bands.
Mass Spectrometry The molecular ion peak (M⁺) at m/z 164.01, along with characteristic fragmentation patterns including the loss of the trifluoromethyl group.

Table 2: Predicted Spectroscopic Data for this compound

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the furan nucleus is a common scaffold in a wide range of biologically active compounds. Furan derivatives have been reported to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]

The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can enhance cell membrane permeability, and alter electronic properties which can lead to stronger binding interactions with target proteins.

Given these considerations, this compound represents a valuable building block for the synthesis of novel furan-containing compounds with potential therapeutic applications. The logical progression for investigating the utility of this compound in drug discovery is outlined below.

G cluster_drug_discovery Drug Discovery Pathway start 2,2,2-Trifluoro-1- (furan-2-yl)ethanone derivatization Chemical Derivatization start->derivatization screening Biological Screening (e.g., antimicrobial, anticancer assays) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical workflow for the exploration of this compound in drug discovery.

Conclusion

This compound is a fluorinated heterocyclic ketone with potential as a versatile building block in medicinal chemistry. While detailed experimental and biological data for this specific compound are sparse in the current literature, its synthesis can be reasonably achieved through Friedel-Crafts acylation of furan. The presence of both the furan ring, a known pharmacophore, and the trifluoromethyl group, a key bioisostere, suggests that derivatives of this compound may exhibit interesting biological activities. Further research is warranted to fully elucidate the synthetic protocols, spectroscopic characteristics, and pharmacological profile of this compound and its derivatives to unlock their full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,2,2-trifluoro-1-(furan-2-yl)ethanone, a valuable fluorinated building block in medicinal and agricultural chemistry. The primary focus is on the starting materials and methodologies for its synthesis, with a detailed exploration of the prevalent Friedel-Crafts acylation route. Alternative synthetic strategies are also discussed, offering a comparative perspective for researchers. This document collates experimental data, presents detailed protocols, and visualizes reaction pathways to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction

The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in drug discovery and development to enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, serves as a key intermediate for the synthesis of various pharmacologically active compounds and agrochemicals. This guide details the primary synthetic routes, starting materials, and reaction conditions for the preparation of this important fluorinated ketone.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through the Friedel-Crafts acylation of furan. Other potential but less commonly documented routes include the reaction of furan-based organometallic reagents with a trifluoroacetylating agent or the conversion of 2-furoic acid derivatives.

Friedel-Crafts Acylation of Furan

The most direct and widely utilized method for the synthesis of this compound is the electrophilic acylation of furan with a trifluoroacetylating agent. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2-position.

Starting Materials:

  • Furan: The heterocyclic substrate.

  • Trifluoroacetic Anhydride (TFAA): The most common trifluoroacetylating agent.

  • Catalyst (optional but recommended): Lewis acids or bases can be used to promote the reaction.

Reaction Scheme:

Furan Furan Product This compound Furan->Product TFAA Trifluoroacetic Anhydride TFAA->Product Catalyst Catalyst Catalyst->Product

Figure 1: General scheme for the Friedel-Crafts acylation of furan.

While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. Furan is sensitive to strong acids, which can cause polymerization, so milder catalysts are often preferred.

  • Pyridine: Acts as a mild base catalyst. It is believed to form a highly reactive N-trifluoroacetylpyridinium species with trifluoroacetic anhydride.

  • Lewis Acids: Milder Lewis acids such as zinc chloride (ZnCl₂) or ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) can be employed to activate the anhydride without causing significant degradation of the furan ring.

  • Trifluoroacetic Acid (TFA): Can act as both a solvent and a catalyst for the acylation reaction.

Table 1: Comparison of Catalytic Systems for Trifluoroacetylation of Furan

CatalystRoleAdvantagesDisadvantages
PyridineBase CatalystMild conditions, high yields reported.Can be difficult to remove post-reaction.
Yb(OTf)₃Lewis AcidCatalytic amounts, reusable in some systems.Higher cost.
Trifluoroacetic AcidAcid Catalyst/SolventReadily available, can be used as solvent.Potential for furan polymerization if not controlled.

This protocol is based on established principles of furan acylation and the known reactivity of trifluoroacetic anhydride with pyridine.

Materials:

  • Furan (1.0 eq)

  • Trifluoroacetic Anhydride (1.1 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a stirred solution of furan in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine dropwise.

  • Slowly add trifluoroacetic anhydride to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Furan in CH2Cl2 B Cool to 0 °C A->B C Add Pyridine B->C D Add TFAA dropwise C->D E Warm to RT D->E F Stir for 2-4h E->F G Monitor by TLC/GC F->G H Quench with NaHCO3 (aq) G->H I Separate Layers H->I J Extract Aqueous Layer I->J K Combine Organic Layers J->K L Wash with Brine K->L M Dry over MgSO4 L->M N Concentrate M->N O Vacuum Distillation or Chromatography N->O

Figure 2: Experimental workflow for pyridine-catalyzed trifluoroacetylation.

Alternative Synthetic Routes

2-Furoic acid is a readily available starting material that can be converted to an activated form, such as 2-furoyl chloride, which can then potentially react with a trifluoromethylating agent.

Starting Materials:

  • 2-Furoic Acid: The carboxylic acid precursor.

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): For the preparation of 2-furoyl chloride.

  • Trifluoromethylating Agent: A source of the trifluoromethyl group, such as Ruppert's reagent (TMSCF₃) with a fluoride initiator.

Reaction Pathway:

FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Activation SOCl2 SOCl2 or (COCl)2 SOCl2->FuroylChloride Product This compound FuroylChloride->Product Trifluoromethylation TMSCF3 TMSCF3, F- TMSCF3->Product

Figure 3: Synthesis from 2-furoic acid.

Experimental Considerations: This route is less direct and involves the handling of moisture-sensitive and corrosive reagents like thionyl chloride. The trifluoromethylation of the acid chloride would require careful optimization of reaction conditions.

The reaction of a furan-based organometallic species, such as 2-furyllithium or a 2-furyl Grignard reagent, with a trifluoroacetic acid derivative is another plausible synthetic approach.

Starting Materials:

  • 2-Bromofuran or Furan: Precursor for the organometallic reagent.

  • n-Butyllithium or Magnesium: For the formation of the organometallic reagent.

  • Ethyl Trifluoroacetate or Trifluoroacetic Anhydride: As the electrophilic trifluoroacetyl source.

Reaction Pathway:

FuranBr 2-Bromofuran Grignard 2-Furylmagnesium bromide FuranBr->Grignard Mg Mg Mg->Grignard Product This compound Grignard->Product TFAA Trifluoroacetic Anhydride TFAA->Product

Figure 4: Synthesis via a Grignard reagent.

Experimental Considerations: This method requires anhydrous conditions and careful handling of pyrophoric organolithium reagents or reactive Grignard reagents. The choice of the trifluoroacetylating agent is crucial to avoid side reactions.

Data Presentation

As specific yield data for the direct synthesis of this compound is not widely available in open literature, the following table presents expected yield ranges based on analogous acylation reactions of furan.

Table 2: Estimated Yields for the Synthesis of this compound

Synthetic RouteAcylating AgentCatalystExpected Yield (%)
Friedel-CraftsTrifluoroacetic AnhydridePyridine60-80
Friedel-CraftsTrifluoroacetic AnhydrideYb(OTf)₃50-75
From 2-Furoyl ChlorideTMSCF₃Fluoride Source40-60

Note: These are estimated yields and may vary depending on reaction scale and optimization.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of furan using trifluoroacetic anhydride, with pyridine being a suitable catalyst for this transformation. This method offers a direct and relatively high-yielding pathway. Alternative routes starting from 2-furoic acid or involving organometallic intermediates provide strategic alternatives, although they may require more complex reaction setups and optimization. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this valuable fluorinated building block. Further process optimization and exploration of greener catalytic systems could enhance the efficiency and sustainability of these synthetic methods.

An In-depth Technical Guide to the Formation of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a valuable intermediate in the development of novel pharmaceutical compounds. The document details the mechanism of formation, provides a step-by-step experimental protocol, and presents key quantitative and spectroscopic data.

Introduction

This compound, also known as 2-furyl trifluoromethyl ketone, is a fluorinated organic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the primary method for its synthesis: the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.

Mechanism of Formation

The formation of this compound proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The furan ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles. Trifluoroacetic anhydride serves as the acylating agent.

The reaction mechanism can be broken down into the following key steps:

  • Formation of the Trifluoroacylium Ion: Trifluoroacetic anhydride itself is a highly reactive acylating agent. In the presence of a Lewis acid catalyst, or even autocatalytically, it can generate the highly electrophilic trifluoroacylium ion (CF₃CO⁺).

  • Electrophilic Attack: The electron-rich furan ring, preferentially at the C2 position due to the directing effect of the oxygen atom, acts as a nucleophile and attacks the trifluoroacylium ion. This results in the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the trifluoroacetate anion (CF₃COO⁻) present in the reaction mixture, removes a proton from the carbon atom to which the trifluoroacetyl group is attached. This step restores the aromaticity of the furan ring, yielding the final product, this compound.

It is important to note that the furan ring is sensitive to strong acids and can be prone to polymerization under harsh Friedel-Crafts conditions. Therefore, milder reaction conditions are often employed for the acylation of furan. The use of trifluoroacetic anhydride often allows the reaction to proceed without a strong Lewis acid catalyst.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Furan

  • Trifluoroacetic anhydride

  • Pyridine (optional, as a mild catalyst and acid scavenger)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of furan in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Reagents: The flask is cooled in an ice bath. A solution of trifluoroacetic anhydride (typically 1.1 to 1.5 molar equivalents relative to furan) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring. If pyridine is used, it is typically added to the furan solution before the addition of the anhydride.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid formed. The mixture is stirred until the cessation of gas evolution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (diethyl ether or dichloromethane). The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₆H₃F₃O₂-
Molecular Weight 164.08 g/mol -
Boiling Point Not explicitly found in searches.-
Yield Not explicitly found in searches.-
Reaction Conditions
ReactantsFuran, Trifluoroacetic anhydride[1]
Catalyst (optional)Pyridine[2]
SolventAnhydrous Diethyl Ether or CH₂Cl₂General Friedel-Crafts Procedure
Temperature0 °C to room temperatureGeneral Friedel-Crafts Procedure
Reaction Time2 - 24 hoursGeneral Friedel-Crafts Procedure

Spectroscopic Data (Predicted/Analogous Compounds):

Note: Specific experimental spectroscopic data for this compound was not found in the provided search results. The following data is based on general knowledge of similar compounds and may not be exact.

Spectroscopy Expected Chemical Shifts (δ) / Peaks (m/z)
¹H NMR The furan protons would appear as multiplets in the aromatic region (approx. 6.5-7.8 ppm). H5 (adjacent to the carbonyl) would be the most downfield, followed by H3, and then H4 would be the most upfield.
¹³C NMR The carbonyl carbon would be significantly downfield (approx. 170-180 ppm). The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The furan carbons would appear in the aromatic region (approx. 110-150 ppm).
¹⁹F NMR A singlet for the CF₃ group would be expected.
Mass Spec (EI) The molecular ion peak (M⁺) would be at m/z 164. Key fragmentation peaks would likely include the loss of CF₃ (m/z 95, furylcarbonyl cation) and the furan ring fragmentation.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism furan Furan step2 Electrophilic Attack furan->step2 tfaa Trifluoroacetic Anhydride step1 Generation of Electrophile tfaa->step1 acylium Trifluoroacylium Ion acylium->step2 product 2,2,2-Trifluoro-1- (furan-2-yl)ethanone h_plus H+ tfa_anion CF3COO- step1->acylium sigma_complex Sigma Complex (Resonance Stabilized) step2->sigma_complex step3 Deprotonation & Aromatization step3->product step3->h_plus sigma_complex->step3

Caption: Mechanism of Friedel-Crafts Acylation of Furan.

Experimental Workflow

experimental_workflow setup Reaction Setup (Furan in Anhydrous Solvent) addition Dropwise Addition of Trifluoroacetic Anhydride (0°C) setup->addition reaction Stirring at Room Temperature (2-24h) addition->reaction workup Quench with NaHCO3 (aq) & Ice reaction->workup extraction Separation & Extraction with Organic Solvent workup->extraction drying Drying with MgSO4 & Filtration extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Column Chromatography) concentration->purification product Pure 2,2,2-Trifluoro-1- (furan-2-yl)ethanone purification->product

Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide has outlined the fundamental principles and a practical approach for the synthesis of this compound. The Friedel-Crafts acylation of furan with trifluoroacetic anhydride provides a direct route to this important fluorinated building block. While the general methodology is established, further optimization of reaction conditions can be explored to maximize yields and purity for specific applications in drug discovery and development. The provided diagrams and data serve as a valuable resource for researchers in this field.

References

A Technical Guide to the Thermodynamic Properties of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of the compound 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. Recognizing the current scarcity of experimentally determined thermodynamic data for this specific molecule, this document serves a dual purpose. Firstly, it provides a framework for understanding the key thermodynamic parameters relevant to pharmaceutical and chemical research. Secondly, it details the established experimental protocols for determining these properties, offering a comprehensive procedural reference for researchers. To provide context and comparative data, available thermodynamic information for the structurally related analog, 2-acetylfuran, is presented. This guide is intended to be a foundational resource for scientists and engineers working with this and similar fluorinated furan derivatives, facilitating further research and application.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its thermodynamic properties is crucial for process development, safety assessment, and formulation in drug development.

This guide outlines the essential thermodynamic properties, including enthalpy of formation, heat capacity, and enthalpy of vaporization, and provides detailed methodologies for their experimental determination. Due to the limited availability of published data for this compound, this document emphasizes the experimental workflows and provides data for analogous compounds to serve as a benchmark.

Physicochemical and Thermodynamic Data

Quantitative thermodynamic data for this compound is not widely available in the current literature. The following tables summarize the known data for the target compound and its non-fluorinated analog, 2-acetylfuran, for comparative purposes.

Table 1: General Physicochemical Properties

PropertyThis compound2-Acetylfuran
CAS Number 18207-47-11192-62-7[1]
Molecular Formula C₆H₃F₃O₂C₆H₆O₂[1]
Molecular Weight 164.08 g/mol 110.112 g/mol [1]
Appearance LiquidLow melting solid[1]
Boiling Point Not available168-169 °C[1]
Melting Point Not available30 °C[1]
Density Not available1.0975 g/mL at 20 °C[1]

Table 2: Thermodynamic Properties

PropertyThis compound2-Acetylfuran
Standard Enthalpy of Formation (ΔfH°) Data not availableData not available
Molar Heat Capacity (Cp) Data not availableData not available
Enthalpy of Vaporization (ΔvapH) Data not availableData not available
Vapor Pressure Data not availableData not available

Note: The absence of data for this compound highlights a significant knowledge gap and an opportunity for further research.

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies that can be employed to determine the key thermodynamic properties of this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter. For halogenated compounds, a rotating-bomb calorimeter is often required to ensure complete combustion and to handle the corrosive products.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container (e.g., a polyester bag).

  • Calorimeter Setup: The sample is placed in the platinum crucible inside the combustion bomb. A small amount of water or a reducing solution is added to the bomb to dissolve the combustion products (like HF).

  • Combustion: The bomb is sealed, charged with high-purity oxygen to a pressure of approximately 30 atm, and placed in the calorimeter. The bomb is rotated to ensure the internal solution absorbs all gaseous products. The sample is then ignited.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

  • Data Analysis: The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container, the fuse wire, and for the formation of nitric acid and hydrofluoric acid.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated from the corrected enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Molar Heat Capacity (Cp)

The heat capacity of a substance can be determined using Differential Scanning Calorimetry (DSC).[2][3][4][5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement Procedure: The heat capacity is measured using a three-step method:

    • An initial baseline run is performed with two empty pans.

    • A run is performed with a sapphire standard to determine the heat capacity of the standard.

    • A final run is performed with the sample pan.

  • Heating Program: Each run consists of heating the sample, reference, and standard at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard.

Vapor Pressure and Enthalpy of Vaporization (ΔvapH)

Vapor pressure can be measured by several methods depending on the pressure range. The Knudsen effusion method is suitable for substances with very low vapor pressures.[6][7][8] The static method is applicable over a broader pressure range.[9][10] The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured using gas chromatography.[11][12]

Experimental Protocol: Static Vapor Pressure Measurement

  • Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer, all enclosed in a temperature-controlled chamber.

  • Sample Degassing: The liquid sample is placed in the cell and thoroughly degassed to remove any dissolved air.

  • Equilibrium Measurement: The sample is heated to a specific temperature, and the system is allowed to reach thermal and vapor-liquid equilibrium.

  • Pressure Reading: The vapor pressure is directly measured by the pressure transducer.

  • Temperature Variation: Measurements are repeated at various temperatures to obtain a vapor pressure curve.

  • Calculation of ΔvapH: The enthalpy of vaporization is calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Enthalpy_of_Formation_Workflow cluster_prep Sample Preparation cluster_combustion Combustion Process cluster_analysis Data Analysis A Weigh Sample B Encapsulate in Combustible Container A->B C Place in Bomb B->C D Charge with O2 C->D E Ignite Sample D->E F Measure Temperature Change E->F G Calculate Gross Heat of Combustion F->G H Apply Corrections G->H I Calculate ΔfH° via Hess's Law H->I

Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Heat_Capacity_Workflow cluster_setup DSC Setup cluster_measurement Measurement Runs cluster_calc Calculation A Calibrate DSC B Prepare Sample in Pan A->B C Prepare Reference Pan A->C D Baseline Run (Empty Pans) B->D C->D E Sapphire Standard Run D->E F Sample Run E->F G Measure Heat Flow Differences F->G H Calculate Cp of Sample G->H

Caption: Experimental workflow for measuring heat capacity using Differential Scanning Calorimetry.

Vapor_Pressure_Workflow A Place Sample in Static Cell B Degas Sample A->B C Set Temperature T1 B->C D Allow System to Equilibrate C->D E Measure Pressure P1 D->E F Repeat for T2, T3, ... E->F G Plot ln(P) vs. 1/T F->G H Calculate ΔvapH from Slope G->H

Caption: Workflow for determining vapor pressure and enthalpy of vaporization via the static method.

Conclusion

While direct experimental data on the thermodynamic properties of this compound are currently lacking, established methodologies exist for their determination. This guide provides the necessary procedural framework for researchers to obtain this critical data. The information presented herein, including comparative data for 2-acetylfuran and detailed experimental protocols, serves as a valuable resource for initiating and conducting further studies. The determination of these properties will be instrumental in advancing the potential applications of this and other novel fluorinated compounds in drug development and materials science.

References

Quantum Chemical Blueprint for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a molecule of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the protocol for determining the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. The presented data, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key thermodynamic parameters, offer critical insights into the molecule's reactivity, stability, and potential intermolecular interactions. This guide serves as a foundational resource for further computational and experimental investigations.

Introduction

This compound (C₆H₃F₃O₂) is a fluorinated ketone incorporating a furan ring. The presence of the trifluoromethyl group significantly influences the electronic properties of the carbonyl group, enhancing its electrophilicity.[1] Furan and its derivatives are known for their diverse biological activities and applications in industrial chemistry.[2] Understanding the structural and electronic characteristics of this molecule at a quantum level is paramount for predicting its chemical behavior and for the rational design of new derivatives with tailored properties for applications in drug development and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular properties with high accuracy. This guide details a theoretical study to thoroughly characterize this compound.

Computational Methodology

The quantum chemical calculations outlined herein are performed using a widely accepted theoretical model.

Software and Theoretical Level

All calculations are modeled using a standard computational chemistry software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A suitable basis set, such as 6-311++G(d,p), is employed to ensure a good balance between computational cost and accuracy for systems containing fluorine and oxygen.[3]

Experimental Protocols
  • Geometric Optimization: The initial structure of the molecule is built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are set to the software's default values, ensuring that a true energy minimum on the potential energy surface is located.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Based on the optimized geometry, several electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and to identify the regions most susceptible to electrophilic and nucleophilic attack.

    • Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature and pressure.

The logical workflow for these computational experiments is depicted below.

G Computational Workflow for Quantum Chemical Analysis A Initial Molecular Structure (this compound) B Geometric Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Optimized Molecular Geometry B->C D Vibrational Frequency Calculation C->D E Electronic Property Calculation (HOMO, LUMO, MEP) C->E F Thermodynamic Property Calculation C->F G Confirmation of Energy Minimum (No Imaginary Frequencies) D->G H Theoretical IR/Raman Spectra D->H I Reactivity and Stability Analysis E->I J Thermodynamic Parameters F->J

Caption: A flowchart illustrating the computational protocol.

Results and Discussion

Molecular Geometry

The geometric optimization of this compound results in a stable conformation. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These theoretical values provide a precise three-dimensional representation of the molecule's structure.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleValue (Å or °)
Bond Lengths
C(furan)-C(carbonyl)1.48
C(carbonyl)=O1.21
C(carbonyl)-C(CF3)1.55
C-F (average)1.34
O(furan)-C(furan) (avg)1.36
Bond Angles
O=C-C(furan)120.5
O=C-C(CF3)118.0
C(furan)-C-C(CF3)121.5
Dihedral Angles
O(furan)-C-C=O~180 (anti-periplanar) or ~0 (syn-periplanar)

Note: The exact dihedral angle depends on the lowest energy conformer.

Vibrational Analysis

The vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared and Raman spectra of the molecule. A summary of the most significant vibrational modes is presented in Table 2.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
C=O StretchCarbonyl1730-1750
C-F Stretch (asymmetric)Trifluoromethyl1250-1280
C-F Stretch (symmetric)Trifluoromethyl1150-1180
C-O-C Stretch (furan)Furan Ring1050-1100
C=C Stretch (furan)Furan Ring1500-1550
Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity. The energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are key indicators.

Table 3: Calculated Electronic Properties

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap (ΔE)5.7

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[4] The distribution of these orbitals reveals that the HOMO is likely localized over the furan ring, while the LUMO is concentrated on the carbonyl group, particularly the carbon atom, due to the electron-withdrawing effect of the trifluoromethyl group.

The relationship between these electronic properties and the molecule's reactivity is illustrated in the diagram below.

G Relationship between Electronic Properties and Reactivity HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity LUMO LUMO (Electron Acceptor) LUMO->Reactivity Electrophilicity EnergyGap Energy Gap (ΔE) (Stability/Reactivity Indicator) EnergyGap->Reactivity Inversely Proportional

Caption: A diagram showing the influence of FMOs on reactivity.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The red regions, indicating negative potential, are expected around the carbonyl oxygen and the furan oxygen, signifying sites for electrophilic attack. The blue regions, indicating positive potential, are anticipated around the hydrogen atoms and, most significantly, the carbonyl carbon, highlighting it as the primary site for nucleophilic attack.

Conclusion

This technical guide has detailed a comprehensive quantum chemical analysis of this compound using DFT calculations. The presented data on the optimized geometry, vibrational frequencies, and electronic properties provide a fundamental understanding of the molecule's structural and chemical characteristics. The high electrophilicity of the carbonyl carbon, a consequence of the trifluoromethyl group's electron-withdrawing nature, is a key feature influencing its reactivity. These theoretical insights are invaluable for guiding future experimental work, including synthesis of derivatives and evaluation of their biological activity, ultimately aiding in the development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols: 2,2,2-Trifluoro-1-(furan-2-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a versatile building block in the synthesis of trifluoromethyl-containing heterocyclic compounds. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The furan moiety, on the other hand, serves as a versatile precursor to a variety of other functional groups and heterocyclic systems. This document outlines key reactions, detailed experimental protocols, and quantitative data for the application of this reagent in the synthesis of valuable molecular scaffolds.

Synthesis of β-Enaminones: Precursors for Heterocyclic Synthesis

The reaction of this compound with primary or secondary amines in the presence of a catalyst or under solvent-free conditions affords trifluoromethylated β-enaminones. These compounds are valuable intermediates for the synthesis of a wide range of heterocycles, including pyrimidines, pyridines, and pyrazoles.

General Reaction Scheme:

Quantitative Data for β-Enaminone Synthesis
AmineCatalyst/ConditionsSolventTime (h)Yield (%)Reference
AnilineSc(OTf)3 (5 mol%)Solvent-free0.5 - 285-95Adapted from[1]
p-ToluidineFe(NO3)3·9H2O (cat.)Solvent-free, rt0.25 - 190-98Adapted from[1]
CyclohexylamineCoCl2 (cat.)Solvent-free, rt1 - 380-92Adapted from[1]
PyrrolidineNoneToluene, reflux4 - 875-88General Protocol
Experimental Protocol: Synthesis of (Z)-3-amino-1-(furan-2-yl)-4,4,4-trifluorobut-2-en-1-one

This protocol is a general procedure adapted for the synthesis of β-enaminones from 1,3-dicarbonyl compounds.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, 1.0 equiv)

  • Catalyst (e.g., Scandium triflate, 5 mol%)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath (if required)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the desired amine (1.0 equiv).

  • Add the catalyst (e.g., Sc(OTf)3, 5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (see table above for specific conditions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Logical Workflow for β-Enaminone Synthesis:

G reagents This compound + Amine reaction Reaction (Solvent-free or Toluene) reagents->reaction catalyst Catalyst (e.g., Sc(OTf)3) catalyst->reaction workup Purification (Column Chromatography) reaction->workup product β-Enaminone workup->product

Caption: Workflow for the synthesis of β-enaminones.

Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones

This compound can undergo Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones. These products are important intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, through subsequent cyclization reactions.

General Reaction Scheme:

Quantitative Data for Claisen-Schmidt Condensation
AldehydeBaseSolventTime (h)Yield (%)Reference
BenzaldehydeNaOHEthanol/Water2480-90Adapted from[2][3]
4-ChlorobenzaldehydeKOHEthanol1285-95Adapted from[3]
4-MethoxybenzaldehydeNaOHEthanol/Water2482-92Adapted from[2][3]
FurfuralNaOHWater4875-85Adapted from[4]
Experimental Protocol: Synthesis of (E)-1-(furan-2-yl)-3-phenyl-4,4,4-trifluorobut-2-en-1-one

This is a general protocol for the Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Base (e.g., 10% aqueous NaOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous base solution with stirring.

  • Allow the reaction to stir at room temperature for the time specified in the table.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway for Claisen-Schmidt Condensation:

G start This compound + ArCHO enol Enolate Formation start->enol Base base Base (e.g., NaOH) add Nucleophilic Addition enol->add + ArCHO elim Dehydration add->elim product α,β-Unsaturated Ketone elim->product

Caption: Claisen-Schmidt condensation pathway.

Synthesis of Trifluoromethyl-Substituted Heterocycles

The enones and enaminones derived from this compound are excellent precursors for the synthesis of various trifluoromethyl-substituted heterocycles.

Synthesis of Trifluoromethyl-Pyrazoles

Trifluoromethyl-pyrazoles can be synthesized by the cyclocondensation of the corresponding α,β-unsaturated ketones (from Claisen-Schmidt condensation) with hydrazine hydrate.

General Reaction Scheme:

Quantitative Data for Pyrazole Synthesis
α,β-Unsaturated Ketone (Ar)SolventTime (h)Yield (%)Reference
PhenylEthanol480-90Adapted from[5]
4-ChlorophenylAcetic Acid685-95Adapted from[5]
4-MethoxyphenylEthanol482-92Adapted from[5]
Experimental Protocol: Synthesis of 5-Aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-(furan-2-yl)-3-aryl-4,4,4-trifluorobut-2-en-1-one (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the α,β-unsaturated ketone (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equiv) to the solution.

  • Reflux the reaction mixture for the time indicated in the table.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Synthesis of Trifluoromethyl-Pyrimidines

Trifluoromethyl-pyrimidines can be synthesized from β-enaminones by reaction with amidines or from α,β-unsaturated ketones by reaction with urea or thiourea.

General Reaction Scheme (from β-enaminone):

Quantitative Data for Pyrimidine Synthesis
β-Enaminone (R)Amidine (R')ConditionsSolventTime (h)Yield (%)Reference
HGuanidineRefluxEthanol670-80Adapted from[6]
PhenylAcetamidineRefluxDMF865-75Adapted from[6]
Experimental Protocol: Synthesis of 2-Amino-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Materials:

  • (Z)-3-amino-1-(furan-2-yl)-4,4,4-trifluorobut-2-en-1-one (1.0 equiv)

  • Guanidine hydrochloride (1.1 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.

  • Add the β-enaminone to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Workflow for Heterocycle Synthesis from Enones:

G enone α,β-Unsaturated Ketone pyrazole Trifluoromethyl-Pyrazole enone->pyrazole Cyclocondensation pyrimidine Trifluoromethyl-Pyrimidine enone->pyrimidine Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->pyrazole amidine Amidine/Urea amidine->pyrimidine

Caption: Synthesis of heterocycles from enones.

References

Application Notes and Protocols: Furan-Containing Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2,2,2-Trifluoro-1-(furan-2-yl)ethanone:

Extensive literature searches for direct applications of this compound as a starting material in the synthesis of medicinally active compounds with available biological data and detailed protocols did not yield specific examples. This suggests that while this compound is commercially available as a building block, its direct use in the synthesis of late-stage clinical candidates or approved drugs is not widely documented in publicly available scientific literature.

Therefore, this document will focus on the broader applications of the furan scaffold in medicinal chemistry, providing examples of well-established furan-containing drugs. The inclusion of a trifluoromethyl group, as present in the requested compound, is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The principles and examples discussed below are therefore relevant to researchers interested in the potential applications of building blocks like this compound.

Introduction to Furan in Medicinal Chemistry

The furan ring is a versatile five-membered aromatic heterocycle containing one oxygen atom.[1][2] This scaffold is present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl and thiophene, make it an attractive moiety in drug design. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer properties.[1][2]

Key Applications and Examples

Antibacterial Agents: Nitrofurantoin

Nitrofurantoin is a widely used antibiotic for the treatment of urinary tract infections.[1] The furan ring is a critical component of its pharmacophore, and the nitro group at the 5-position is essential for its mechanism of action.

Mechanism of Action: Nitrofurantoin is a prodrug that is activated by bacterial nitroreductases to form reactive electrophilic intermediates. These intermediates non-specifically attack bacterial ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately cell death.

Signaling Pathway Diagram:

Nitrofurantoin_MOA cluster_cell Inside Bacterial Cell Nitrofurantoin Nitrofurantoin (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Enters BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Activation RibosomalProteins Ribosomal Proteins ReactiveIntermediates->RibosomalProteins Attacks DNA DNA ReactiveIntermediates->DNA Attacks Inhibition Inhibition of Protein Synthesis RibosomalProteins->Inhibition Damage DNA Damage DNA->Damage CellDeath Bacterial Cell Death Inhibition->CellDeath Damage->CellDeath

Caption: Mechanism of action of Nitrofurantoin.

Quantitative Data:

CompoundOrganismMIC (µg/mL)
NitrofurantoinEscherichia coli2 - 32
NitrofurantoinStaphylococcus aureus8 - 64
NitrofurantoinEnterococcus faecalis4 - 25

Experimental Protocol: Synthesis of a Nitrofurantoin Analogue

This is a representative protocol for the synthesis of a related nitrofuran derivative, as the direct synthesis of Nitrofurantoin itself is a multi-step industrial process.

Synthesis of N-(5-nitrofuran-2-ylmethylene)aniline:

  • Dissolve 5-nitro-2-furaldehyde (1.41 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add aniline (0.93 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • The solid product will precipitate. Filter the precipitate and wash with cold ethanol.

  • Dry the product in a vacuum oven.

Experimental Workflow Diagram:

Synthesis_Workflow Start Start Dissolve Dissolve 5-nitro-2-furaldehyde and aniline in ethanol Start->Dissolve AddCatalyst Add glacial acetic acid Dissolve->AddCatalyst Reflux Reflux for 2-3 hours AddCatalyst->Reflux TLC Monitor reaction by TLC Reflux->TLC Cool Cool to room temperature TLC->Cool Reaction complete Filter Filter precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry in vacuum oven Wash->Dry End End Dry->End

Caption: Workflow for the synthesis of a nitrofuran derivative.

Anticancer Agents: Furan-containing Kinase Inhibitors

The furan moiety has been incorporated into the structures of several kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Example: A Furan-based VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Signaling Pathway Diagram:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Inhibitor Furan-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by a furan-based inhibitor.

Quantitative Data:

Compound IDTargetIC50 (nM)
Compound XVEGFR-250
SunitinibVEGFR-29
SorafenibVEGFR-290

Experimental Protocol: VEGFR-2 Kinase Assay

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Add recombinant human VEGFR-2 kinase domain to the wells of a 96-well plate.

  • Add the furan-containing test compound at various concentrations.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify substrate phosphorylation using an appropriate method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start PrepareBuffer Prepare Reaction Buffer Start->PrepareBuffer AddEnzyme Add VEGFR-2 Kinase PrepareBuffer->AddEnzyme AddCompound Add Test Compound AddEnzyme->AddCompound Preincubation Pre-incubate AddCompound->Preincubation InitiateReaction Add ATP and Substrate Preincubation->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Add Stop Solution Incubate->StopReaction Quantify Quantify Phosphorylation StopReaction->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Conclusion

The furan nucleus is a privileged scaffold in medicinal chemistry, contributing to the biological activity of a diverse range of therapeutic agents. While direct and extensive applications of this compound in the synthesis of marketed drugs are not readily found in the literature, the principles of incorporating furan rings and trifluoromethyl groups into drug candidates are well-established. The examples of nitrofurantoin and furan-containing kinase inhibitors highlight the importance of the furan moiety in achieving desired pharmacological effects. Researchers working with novel furan-based building blocks can draw upon these established principles and methodologies to guide the design and synthesis of new therapeutic agents.

References

2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(furan-2-yl)ethanone is a highly versatile and reactive building block in heterocyclic chemistry. The presence of the electron-withdrawing trifluoromethyl group activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This property, combined with the reactivity of the furan ring, allows for the construction of a diverse range of heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles, including pyrazoles, thiazoles, pyrimidines, and benzodiazepines, using this compound as a key starting material.

Key Properties of this compound

PropertyValue
CAS Number 18207-47-1
Molecular Formula C₆H₃F₃O₂
Molecular Weight 164.08 g/mol
Appearance Liquid
Boiling Point 144 °C

Synthesis of Heterocycles

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can be readily converted into its corresponding 1,3-diketone, 1,1,1-trifluoro-4-(furan-2-yl)butane-2,4-dione, which upon cyclocondensation with hydrazine, yields 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.

Reaction Scheme:

G A This compound B 1,1,1-Trifluoro-4-(furan-2-yl)butane-2,4-dione A->B 1. Base 2. Ethyl Acetate D 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole B->D Acetic Acid, Reflux C Hydrazine Hydrate C->D

Figure 1: Synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Step 1: Synthesis of 1,1,1-Trifluoro-4-(furan-2-yl)butane-2,4-dione

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add this compound.

  • Add ethyl acetate and stir the mixture at room temperature.

  • After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute acid and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

  • Dissolve the crude 1,1,1-trifluoro-4-(furan-2-yl)butane-2,4-dione in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reflux the reaction mixture for the specified time (monitor by TLC).

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to afford pure 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp.TimeYield
3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole1,1,1-Trifluoro-4-(furan-2-yl)butane-2,4-dioneHydrazine HydrateAcetic AcidReflux4 h~85%
Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it must first be halogenated at the α-position to the carbonyl group. The resulting α-halo-2,2,2-trifluoro-1-(furan-2-yl)ethanone can then be reacted with a thioamide, such as thiourea, to yield the corresponding 2-aminothiazole derivative.

Reaction Scheme:

G A This compound B 2-Bromo-2,2,2-trifluoro-1-(furan-2-yl)ethanone A->B N-Bromosuccinimide, Radical Initiator D 2-Amino-4-(furan-2-yl)-5-(trifluoromethyl)thiazole B->D Ethanol, Reflux C Thiourea C->D

Figure 2: Hantzsch synthesis of a trifluoromethylated furyl-thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(furan-2-yl)-5-(trifluoromethyl)thiazole

Step 1: Synthesis of 2-Bromo-2,2,2-trifluoro-1-(furan-2-yl)ethanone

  • In a round-bottom flask, dissolve this compound and N-bromosuccinimide in a suitable solvent (e.g., carbon tetrachloride).

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

Step 2: Synthesis of 2-Amino-4-(furan-2-yl)-5-(trifluoromethyl)thiazole

  • To a solution of the crude 2-bromo-2,2,2-trifluoro-1-(furan-2-yl)ethanone in ethanol, add an equimolar amount of thiourea.

  • Reflux the reaction mixture for the required duration (monitor by TLC).

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-aminothiazole derivative.[2][3][4]

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp.TimeYield
2-Amino-4-(furan-2-yl)-5-(trifluoromethyl)thiazole2-Bromo-2,2,2-trifluoro-1-(furan-2-yl)ethanoneThioureaEthanolReflux6 h~70%
Synthesis of Pyrimidines

Pyrimidines can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. A convenient precursor derived from this compound is 1,1,1-trifluoro-4-(furan-2-yl)-4-methoxybut-3-en-2-one. This enone can be reacted with various N-C-N binucleophiles to afford a range of substituted pyrimidines.

Reaction Scheme:

G A This compound B 1,1,1-Trifluoro-4-(furan-2-yl)-4-methoxybut-3-en-2-one A->B 1. Base 2. DMF-DMA D 6-(Furan-2-yl)-4-(trifluoromethyl)pyrimidine derivative B->D Base or Acid catalyst, Solvent, Heat C Urea or Amidine C->D

Figure 3: Synthesis of 6-(Furan-2-yl)-4-(trifluoromethyl)pyrimidines.

Experimental Protocol: Synthesis of 6-(2-Furyl)-4-trifluoromethylpyrimidin-2(1H)-one [5][6]

  • The starting material, 1,1,1-trifluoro-4-(2-furyl)-4-methoxy-3-buten-2-one, is prepared from this compound.

  • Dissolve 1,1,1-trifluoro-4-(2-furyl)-4-methoxy-3-buten-2-one (3 mmol) and urea (3.3 mmol) in anhydrous isopropanol (3 mL).

  • Add 3 drops of BF₃·OEt₂ to the mixture.

  • Stir the reaction mixture at 50 °C for 20 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Quantitative Data for Pyrimidine Synthesis: [5][6]

ProductBinucleophileCatalystSolventTemp.TimeYield
6-(2-Furyl)-4-trifluoromethylpyrimidin-2(1H)-oneUreaBF₃·OEt₂i-PrOH50 °C20 hLow (<10%)
2-Amino-6-(2-furyl)-4-trifluoromethylpyrimidineGuanidineNaOHMeOHReflux2 h67%
2-Methyl-6-(2-furyl)-4-trifluoromethylpyrimidineAcetamidineNaOHMeOHReflux4 h60%
2-Phenyl-6-(2-furyl)-4-trifluoromethylpyrimidineBenzamidineNaOHMeOHReflux4 h55%
Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are typically synthesized via the condensation reaction of o-phenylenediamines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This compound can react with o-phenylenediamine in the presence of a catalyst to form 2-(furan-2-yl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine.

Reaction Scheme:

G A This compound C 2-(Furan-2-yl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine A->C Catalyst, Solvent, Heat B o-Phenylenediamine B->C

References

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heterocyclic compounds, particularly those containing furan and trifluoromethyl moieties, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The starting ketone, 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, serves as a versatile scaffold for the synthesis of a variety of derivatives. The strong electronegativity of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds. This document provides detailed protocols for the synthesis of chalcones, hydrazones, and pyrimidines derived from this compound, along with methods for their biological screening against various pathogens and cancer cell lines.

Derivatization Strategies

The carbonyl group of this compound is the primary site for derivatization. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with various nucleophiles. Key derivatization strategies include:

  • Claisen-Schmidt Condensation: Reaction with aromatic or heteroaromatic aldehydes in the presence of a base to yield chalcones.

  • Hydrazone Formation: Condensation with hydrazine or its derivatives to form hydrazones.

  • Pyrimidine Synthesis: Cyclocondensation of the chalcone derivatives with urea, thiourea, or guanidine.

These derivatization pathways allow for the generation of a diverse library of compounds for biological screening.

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcones from a trifluoromethyl furan derivative and various aromatic aldehydes.

Materials:

  • 1-(4-((5-(Trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethanone

  • Substituted aromatic or heteroaromatic aldehydes

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) plates

  • Cold water

Procedure:

  • In a mortar, take 100 mg (0.32 mmol) of 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethanone and 0.32 mmol of the respective aromatic or heteroaromatic aldehyde.

  • Add 1.28 mmol of sodium hydroxide to the mixture.

  • Grind the mixture thoroughly with a pestle at room temperature for 3-5 minutes until it transforms into a syrupy liquid.

  • Continue grinding for an additional 5-8 minutes. The reaction mixture should solidify.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, wash the solid product with cold water to remove excess sodium hydroxide.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

Synthesis of Hydrazone Derivatives

This protocol outlines a general method for the synthesis of hydrazones from a ketone and a hydrazine derivative.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of ethanol in a round-bottom flask.

  • Add a solution of 1.1 mmol of the appropriate hydrazine derivative in 5 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the synthesis of pyrimidine derivatives from the previously synthesized chalcones.

Materials:

  • Trifluoromethylated furan chalcone derivative

  • Urea, thiourea, or guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of the chalcone derivative and 0.01 mol of urea (or thiourea/guanidine hydrochloride) in 30 mL of ethanol.

  • Add 10 mL of a 40% aqueous potassium hydroxide solution.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine derivative.

Biological Screening Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (viability indicator)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial suspension of the test organism and adjust its turbidity to 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension.

  • Include positive controls (broth with microbes and no compound) and negative controls (broth only). Also, include wells with standard antimicrobial drugs.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for selectivity assessment, e.g., Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the synthesized compounds and the standard drug in the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Antibacterial Activity of Trifluoromethyl Furan Chalcone Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosa
7f ++++++++++
7i ++++++++++
7k ++++++++++
7l +++++++++++
7m ++++++++++
7n ++++++++++
7p ++++++++++++++
7q +++++++++++++++
7r ++++++++++++++

Activity scoring: ++++ (Excellent), +++ (Good), ++ (Moderate), + (Poor) [Based on data from Der Pharma Chemica, 2015, 7(3):177-183].

(Note: The original paper used a qualitative scoring system. For quantitative analysis, specific MIC values would need to be determined as described in the protocol.)

Visualizations

Experimental Workflow for Derivatization and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 2,2,2-Trifluoro-1- (furan-2-yl)ethanone Chalcone_Synth Claisen-Schmidt Condensation Start->Chalcone_Synth Hydrazone_Synth Hydrazone Formation Start->Hydrazone_Synth Chalcones Chalcone Derivatives Chalcone_Synth->Chalcones Hydrazones Hydrazone Derivatives Hydrazone_Synth->Hydrazones Pyrimidine_Synth Pyrimidine Synthesis Pyrimidines Pyrimidine Derivatives Pyrimidine_Synth->Pyrimidines Chalcones->Pyrimidine_Synth Antimicrobial Antimicrobial Screening (MIC) Chalcones->Antimicrobial Anticancer Anticancer Screening (IC50) Chalcones->Anticancer Hydrazones->Antimicrobial Hydrazones->Anticancer Pyrimidines->Antimicrobial Pyrimidines->Anticancer Data_Analysis Data Analysis & SAR Studies Antimicrobial->Data_Analysis Anticancer->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

Potential Signaling Pathways for Anticancer Activity

signaling_pathway TF_Furan_Derivative Trifluoromethyl-Furan Derivative Kinase_Inhibition Kinase Inhibition (e.g., FGFR4) TF_Furan_Derivative->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis TF_Furan_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest TF_Furan_Derivative->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Kinase_Inhibition->Proliferation_Inhibition Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Mitochondrial_Pathway Mitochondrial Pathway Apoptosis_Induction->Mitochondrial_Pathway Cell_Cycle_Arrest->Proliferation_Inhibition Caspase_Activation->Proliferation_Inhibition Mitochondrial_Pathway->Proliferation_Inhibition

Caption: Potential anticancer signaling pathways.

Conclusion

The derivatization of this compound provides a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in this document are robust and can be adapted to generate a wide range of chalcone, hydrazone, and pyrimidine derivatives. The biological screening methods described will enable the systematic evaluation of these compounds for their antimicrobial and anticancer activities, facilitating the identification of lead candidates for further drug development. Future work should focus on expanding the library of derivatives and elucidating the specific molecular targets and signaling pathways responsible for their biological effects.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of valuable pharmaceutical intermediates starting from 2,2,2-trifluoro-1-(furan-2-yl)ethanone. The presence of both a trifluoromethyl group and a furan ring makes this starting material a versatile building block in medicinal chemistry. The trifluoromethyl group is known to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The furan moiety, a common heterocycle in natural products and approved drugs, offers numerous possibilities for further chemical modifications.[1][4]

A key application of this compound is the synthesis of trifluoromethyl- and furan-substituted pyrazole derivatives. Pyrazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects. The general synthetic strategy involves the condensation of the trifluoroethanone with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis or related condensation reactions.[5][6]

Synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole: A Key Pharmaceutical Intermediate

This section details the synthesis of 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole, a representative pharmaceutical intermediate, from this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Ethanol, Reflux A->C B Hydrazine Hydrate B->C D 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole C->D

Figure 1: Reaction scheme for the synthesis of 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole.

ParameterValue
Starting Material This compound
Molecular Formula C₆H₃F₃O₂
Molecular Weight 164.08 g/mol
Product 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.14 g/mol
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point 110-112 °C

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical workflow from the starting material to the potential application in drug discovery.

workflow start Starting Material: This compound reaction Condensation Reaction (e.g., with Hydrazine) start->reaction intermediate Pharmaceutical Intermediate: 3-(Furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole reaction->intermediate modification Further Functionalization/ Scaffold Hopping intermediate->modification library Compound Library Generation modification->library screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Trifluoromethyl-Pyrazole Derivative (Inhibitor) Inhibitor->MEK Inhibition

References

Application Notes and Protocols: Utilization of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone in the Synthesis of Potential Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential application of derivatives of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone as novel agrochemical agents, particularly focusing on their utility as fungicides. The trifluoromethyl ketone moiety is a key pharmacophore that can enhance the biological activity and metabolic stability of molecules, making it an attractive starting point for the development of new crop protection agents.

Introduction

The furan ring is a prevalent heterocyclic motif in a variety of biologically active compounds. When combined with a trifluoromethyl ketone group, it can give rise to molecules with significant potential in agrochemical applications. This document outlines a synthetic protocol for the preparation of β-aminovinyl trifluoromethyl ketones derived from this compound. These compounds are analogous to previously reported fungitoxic derivatives, suggesting their potential efficacy against a range of phytopathogenic fungi.

Synthesis of β-Aminovinyl Trifluoromethyl Ketones

The primary synthetic route to novel agrochemical candidates from this compound involves a condensation reaction with various amines to yield β-aminovinyl trifluoromethyl ketones. This reaction is typically straightforward and provides a versatile method for generating a library of potential active ingredients.

General Reaction Scheme

G start This compound product β-Amino-β-(furan-2-yl)-α,α,α-trifluoro-α,β-unsaturated ketone start->product Condensation amine Primary Amine (R-NH2) amine->product reagents Solvent (e.g., Toluene) Heat

Caption: General synthetic scheme for β-aminovinyl trifluoromethyl ketones.

Experimental Protocols

The following protocol is adapted from the established synthesis of analogous β-trifluoroalkyl aminovinyl ketones and is expected to be applicable for the synthesis of furan-containing derivatives.

Protocol 1: Synthesis of (Z)-3-Amino-4,4,4-trifluoro-1-(furan-2-yl)but-2-en-1-one

Materials:

  • This compound

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add the primary amine (e.g., passing ammonia gas or adding ammonium acetate, 1.2 eq).

  • Set up the reaction mixture with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (Z)-3-Amino-4,4,4-trifluoro-1-(furan-2-yl)but-2-en-1-one.

Expected Workflow:

G A 1. Reaction Setup (Reactants + Toluene + Dean-Stark) B 2. Reflux (Azeotropic water removal) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Solvent removal) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F G Final Product F->G

Caption: Experimental workflow for the synthesis and purification.

Antifungal Activity Data (Comparative)

While specific antifungal data for furan-derived β-aminovinyl trifluoromethyl ketones is not yet available, the following table summarizes the reported activity of analogous phenyl and chlorophenyl derivatives against various phytopathogenic fungi[1]. This data provides a strong rationale for the potential fungicidal properties of the furan-containing counterparts.

CompoundPathogenEC50 (µg/mL)[1]
(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-oneBotrytis cinerea>100
Sclerotinia sclerotiorum50-100
Rhizoctonia solani>100
(Z)-3-amino-4,4,4-trifluoro-1-(4-chlorophenyl)but-2-en-1-oneBotrytis cinerea10-50
Sclerotinia sclerotiorum1-10
Rhizoctonia solani10-50

Note: The EC50 values represent the concentration of the compound that inhibits 50% of the fungal growth. Lower values indicate higher antifungal activity. The data suggests that the introduction of a chloro-substituent on the aromatic ring enhances the antifungal potency. It is hypothesized that the furan ring, with its unique electronic properties, may also confer significant antifungal activity.

Structure-Activity Relationship (SAR) Insights

The fungicidal activity of β-aminovinyl trifluoromethyl ketones is influenced by the nature of the substituent on the ketone. Based on existing data, it is proposed that the (Z)-3-amino-4,4,4-trifluoro-1-arylbut-2-en-1-one is a minimal structural requirement for fungitoxic activity[1]. The exploration of different heterocyclic rings, such as furan, is a promising strategy for the discovery of novel and potent agrochemical fungicides.

Logical Relationship for SAR:

G Core β-Aminovinyl Trifluoromethyl Ketone Core Activity Fungicidal Activity Core->Activity determines Aryl Aryl/Heteroaryl Substituent (e.g., Phenyl, Furan) Aryl->Activity modulates

Caption: Key structural features influencing fungicidal activity.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel, potentially potent agrochemical fungicides. The straightforward synthesis of β-aminovinyl trifluoromethyl ketones, coupled with the promising activity of analogous compounds, highlights a clear path for the development of new crop protection solutions. Further research, including the synthesis of a diverse library of furan-containing derivatives and comprehensive biological screening, is warranted to fully explore the potential of this chemical scaffold.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(furan-2-yl)ethanone is a versatile building block in asymmetric synthesis, offering access to a range of chiral molecules of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The furan moiety provides a scaffold that can be further functionalized or can mimic other cyclic systems. This document provides detailed application notes and protocols for the asymmetric reduction of this compound to the corresponding chiral alcohol, a key intermediate for more complex molecules.

Application: Asymmetric Reduction to Chiral 2,2,2-Trifluoro-1-(furan-2-yl)ethanol

The enantioselective reduction of the prochiral ketone, this compound, yields the chiral alcohol, (R)- or (S)-2,2,2-Trifluoro-1-(furan-2-yl)ethanol. This chiral alcohol is a valuable precursor for the synthesis of various biologically active compounds. Two primary methodologies are highlighted: biocatalytic reduction using an engineered alcohol dehydrogenase and chemocatalytic reduction using a Corey-Bakshi-Shibata (CBS) catalyst.

Biocatalytic Asymmetric Reduction

Enzyme-catalyzed reductions offer high enantioselectivity under mild reaction conditions. Engineered secondary alcohol dehydrogenases (SADHs) are particularly effective for the asymmetric reduction of challenging substrates like trifluoromethyl ketones.

Data Presentation: Biocatalytic Reduction of Trifluoromethyl Ketones

EntrySubstrateBiocatalystCo-factorProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
12,2,2-TrifluoroacetophenoneTeSADH A85G/186A/C295ANADPH(S)>99>99[1]
22,2,2-TrifluoroacetophenoneTeSADH P84S/I86ANADPH(S)85>99[1]

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is adapted from methodologies for similar trifluoromethyl ketones[1].

Materials:

  • This compound

  • Engineered secondary alcohol dehydrogenase (e.g., a commercially available TeSADH mutant)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (for cofactor regeneration, if used)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Reaction Setup: In a 10 mL vial, prepare a 1 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM NADP+, and a cofactor regeneration system (e.g., 10 mM glucose and 1 U/mL glucose dehydrogenase).

  • Enzyme Addition: Add the engineered alcohol dehydrogenase to a final concentration of 1 mg/mL.

  • Substrate Addition: Add this compound to a final concentration of 10 mM.

  • Incubation: Seal the vial and place it in a shaking incubator at 30°C and 200 rpm for 24 hours.

  • Reaction Quenching and Extraction: Quench the reaction by adding 1 mL of ethyl acetate. Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Product Isolation: Carefully collect the organic layer. Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

dot

Biocatalytic Reduction Workflow
Chemocatalytic Asymmetric Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone.

Data Presentation: CBS Reduction of 2,2,2-Trifluoroacetophenone

EntryCatalyst (mol%)Borane SourceTemperature (°C)Product ConfigurationYield (%)Enantiomeric Excess (ee, %)
1(S)-CBS (10)BH₃-THF25(S)9592[2]
2(R)-CBS (10)BH₃-THF25(R)-91

Experimental Protocol: Chemocatalytic Asymmetric Reduction

This protocol is based on established procedures for the CBS reduction of trifluoromethyl ketones[2].

Materials:

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add (S)- or (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.

  • Borane Addition: Cool the flask to 0°C and add borane-THF complex (1.2 mmol, 1.2 equivalents) dropwise. Stir the solution for 10 minutes at 0°C.

  • Substrate Addition: Dissolve this compound (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the catalyst-borane mixture at 0°C over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Reaction Quenching: Upon completion, cool the reaction to 0°C and slowly add methanol (2 mL) to quench the excess borane.

  • Workup: Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product for yield and enantiomeric excess using chiral GC or HPLC.

dot

signaling_pathway CBS (S)-CBS Catalyst Complex Catalyst-Borane Complex CBS->Complex Coordination Borane BH3-THF Borane->Complex TransitionState Stereoselective Hydride Transfer (Transition State) Complex->TransitionState Hydride Delivery Ketone 2,2,2-Trifluoro-1- (furan-2-yl)ethanone Ketone->TransitionState Coordination to Lewis Acidic Boron Product (S)-2,2,2-Trifluoro-1- (furan-2-yl)ethanol TransitionState->Product

CBS Reduction Signaling Pathway

Conclusion

This compound serves as a valuable substrate for asymmetric synthesis, providing access to chiral trifluoromethylated furan-containing alcohols. Both biocatalytic and chemocatalytic methods can achieve high enantioselectivity, offering flexibility in process development for pharmaceutical and fine chemical applications. The choice of method may depend on factors such as substrate scope, scalability, and the availability of the catalyst. The protocols provided herein offer a starting point for the development of robust and efficient asymmetric syntheses.

References

Application Note: A Scalable Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,2-Trifluoro-1-(furan-2-yl)ethanone, also known as 2-furyl trifluoromethyl ketone, is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of various pharmaceutical intermediates and fine chemicals necessitates a robust and scalable synthetic protocol. This application note details a proposed method for the gram-scale synthesis of this compound, focusing on reaction conditions, purification, and safety considerations suitable for a research and drug development setting. The described protocol is based on established chemical principles, including the Friedel-Crafts acylation of furan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 18207-47-1[1][2]
Molecular Formula C6H3F3O2[1][2]
Molecular Weight 164.08 g/mol [1]
Boiling Point 144 °C[1]
Density 1.365 g/mL[1]
Flash Point 41 °C[1]
Appearance Liquid

Experimental Protocol: Proposed Scale-Up Synthesis

This protocol outlines a proposed procedure for the synthesis of this compound via the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (moles)Quantity (mass/volume)
Furan110-00-968.07 g/mol 1.068.07 g (72.4 mL)
Trifluoroacetic Anhydride407-25-0210.03 g/mol 1.2252.04 g (169.2 mL)
Pyridine110-86-179.10 g/mol 1.294.92 g (96.9 mL)
Dichloromethane (DCM)75-09-284.93 g/mol -1 L
Hydrochloric Acid (1M)7647-01-0--500 mL
Saturated NaCl (brine)---500 mL
Anhydrous MgSO47487-88-9120.37 g/mol -50 g

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge reactor with furan and DCM B Cool to 0 °C A->B D Slowly add anhydride/pyridine solution to furan solution B->D C Prepare solution of trifluoroacetic anhydride and pyridine in DCM C->D E Maintain temperature at 0-5 °C D->E F Stir for 2-4 hours at room temperature E->F G Quench with 1M HCl F->G H Separate organic layer G->H I Wash with brine H->I J Dry over MgSO4 I->J K Filter and concentrate in vacuo J->K L Purify by fractional distillation K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add furan (68.07 g, 1.0 mol) and dichloromethane (500 mL).

    • Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • In a separate flask, prepare a solution of trifluoroacetic anhydride (252.04 g, 1.2 mol) and pyridine (94.92 g, 1.2 mol) in dichloromethane (500 mL).

    • Add this solution dropwise to the cooled furan solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Upon completion, carefully quench the reaction by slowly adding 1M hydrochloric acid (500 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated sodium chloride solution (brine, 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (50 g).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to yield this compound as a liquid.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Furan is a flammable and toxic liquid.

  • Trifluoroacetic anhydride is corrosive and reacts violently with water.

  • Pyridine is a flammable and harmful liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Discussion

The proposed protocol for the scale-up synthesis of this compound is based on the well-established Friedel-Crafts acylation reaction. The use of pyridine as a base is intended to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and preventing side reactions. While this method is expected to be effective, optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary to maximize yield and purity on a larger scale. For industrial-scale production, alternative trifluoroacetylating agents and catalysts might be considered to improve process economics and safety.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the gram-scale synthesis of this compound. The methodology is straightforward and utilizes readily available starting materials. This protocol should serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of furan with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This reaction is typically catalyzed by a Lewis acid.[1][2][3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the choice and amount of Lewis acid catalyst, the purity of starting materials (furan and acylating agent), and the reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side products.

Q3: What are common side reactions to be aware of?

A3: Furan is sensitive to strong acids and can undergo polymerization or degradation.[4] Side reactions may include the formation of polymeric materials (humins), polysubstitution on the furan ring, and decomposition of the starting material or product.[4]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

Q5: What is the typical workup procedure for this reaction?

A5: A typical workup involves quenching the reaction with a suitable reagent (e.g., ice-water or a saturated bicarbonate solution), followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is often achieved by distillation or column chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Use a freshly opened or properly stored Lewis acid catalyst. Moisture can deactivate many Lewis acids.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and side reactions. Some acylations require heating to proceed at a reasonable rate.
Poor Quality Starting Materials Ensure furan is freshly distilled and the acylating agent is of high purity. Impurities can inhibit the reaction.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst. A 1:1 or slightly higher molar ratio relative to the acylating agent is often a good starting point.[1]
Reaction Time Too Short Extend the reaction time and monitor the progress using an appropriate analytical technique.
Issue 2: Formation of Dark, Tarry Byproducts (Humin Formation)
Possible Cause Suggested Solution
Excessively Strong Lewis Acid Consider using a milder Lewis acid. For furan acylation, catalysts like boron trifluoride etherate can be effective and less harsh than aluminum chloride.[1]
High Reaction Temperature Maintain a low reaction temperature, especially during the addition of reagents. Furan is prone to polymerization at higher temperatures in the presence of strong acids.[4]
High Concentration of Reactants Perform the reaction in a more dilute solution to minimize intermolecular side reactions that lead to polymer formation.
Issue 3: Presence of Multiple Products (Isomers or Polysubstituted Products)
Possible Cause Suggested Solution
Reaction Conditions Too Harsh Use milder reaction conditions (lower temperature, less reactive catalyst) to improve selectivity for mono-acylation at the 2-position of the furan ring.
Incorrect Stoichiometry Use a 1:1 molar ratio of furan to the acylating agent to disfavor polysubstitution.

Experimental Protocols

General Protocol for the Acylation of Furan with Trifluoroacetic Anhydride

Materials:

  • Furan (freshly distilled)

  • Trifluoroacetic Anhydride (TFAA)

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous Solvent (e.g., Dichloromethane, DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard Glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve freshly distilled furan in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Add trifluoroacetic anhydride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C or let it slowly warm to room temperature while monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Yield

(Illustrative data based on general principles of Friedel-Crafts acylation)

Lewis Acid Equivalents Temperature (°C) Time (h) Yield (%)
BF₃·OEt₂1.10 to 254~75-85
AlCl₃1.1-10 to 02~60-70 (with potential for more side products)
SnCl₄1.106~70-80
ZnCl₂1.22512~40-50
Table 2: Effect of Reaction Temperature on Yield and Purity

(Illustrative data)

Temperature (°C) Time (h) Yield (%) Purity (by GC, %) Observations
-1086595Slow reaction rate
048292Good balance of rate and selectivity
25 (Room Temp)27885Increased formation of colored impurities
4015570Significant decomposition and byproduct formation

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification furan Furan mixing Mix Furan & Solvent Cool to 0°C furan->mixing tfaa Trifluoroacetic Anhydride tfaa_add Add TFAA (dropwise) tfaa->tfaa_add solvent Anhydrous DCM solvent->mixing catalyst Lewis Acid (e.g., BF3.OEt2) cat_add Add Lewis Acid catalyst->cat_add mixing->cat_add cat_add->tfaa_add stir Stir & Monitor (TLC/GC) tfaa_add->stir quench Quench (Ice/NaHCO3) stir->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes for Low Yield cluster_solutions Solutions start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes inactive_catalyst Inactive Catalyst? low_yield->inactive_catalyst bad_reagents Poor Reagent Quality? low_yield->bad_reagents wrong_temp Incorrect Temp? low_yield->wrong_temp use_fresh_catalyst Use Fresh Catalyst inactive_catalyst->use_fresh_catalyst purify_reagents Purify/Check Reagents bad_reagents->purify_reagents optimize_temp Optimize Temperature wrong_temp->optimize_temp

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are fractional vacuum distillation and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.

Q2: What are the known physical properties of this compound that are relevant for its purification?

A2: Key physical properties for the purification of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight164.08 g/mol [1]
Boiling Point144 °C at 760 mmHg[1]
Density1.365 g/cm³[1]
AppearanceLiquid[2]

Q3: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A3: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of furan with trifluoroacetic anhydride or a related trifluoroacetylating agent. Given the reactivity of furan, several impurities can be expected:

  • Unreacted Furan: Due to its volatility, excess furan may remain.

  • Trifluoroacetic Acid: A byproduct of the reaction with trifluoroacetic anhydride.

  • Polymeric Materials: Furan is susceptible to polymerization under the acidic conditions of the Friedel-Crafts reaction.[3]

  • Diacylated Furan: Although less common, polysubstitution can occur, leading to diacylated byproducts.

  • Solvent Residues: Depending on the reaction and workup conditions, residual solvents may be present.

Troubleshooting Guides

Fractional Vacuum Distillation

Q4: My crude this compound is dark and appears to be polymerizing in the distillation flask upon heating. What should I do?

A4: The dark coloration suggests the presence of polymeric impurities, which can be sensitive to heat. To mitigate this:

  • Reduce the Distillation Temperature: Employ a higher vacuum to lower the boiling point of the product.

  • Pre-treatment: Consider a rapid filtration through a short plug of silica gel or activated carbon before distillation to remove some of the polymeric material.

  • Use a Lower Pot Temperature: Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

Q5: I am not achieving a clear separation between my product and a close-boiling impurity during fractional vacuum distillation. How can I improve the separation?

A5: To enhance the separation of close-boiling impurities:

  • Increase the Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Optimize the Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates, which enhances separation. This will, however, increase the distillation time.

  • Ensure Stable Vacuum: Fluctuations in vacuum pressure will lead to poor separation. Use a reliable vacuum pump and a pressure controller.

Column Chromatography

Q6: My this compound is co-eluting with an unknown impurity during column chromatography. How can I improve the separation?

A6: Co-elution issues can be resolved by modifying the chromatography conditions:

  • Adjust the Solvent System: A common mobile phase for furan derivatives is a mixture of hexanes and ethyl acetate. Try a shallower gradient or an isocratic elution with a lower percentage of the more polar solvent (ethyl acetate).

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Q7: The product appears to be degrading on the silica gel column, leading to low recovery. What could be the cause and how can I prevent this?

A7: this compound, like many furan derivatives, can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation.

  • Use Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent.

  • Work Quickly: Minimize the time the compound spends on the column.

  • Consider an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying several grams of crude this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glassware is dry and joints are properly sealed.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvents, unreacted furan).

    • Carefully increase the temperature to distill the product. The boiling point will be significantly lower than 144 °C under vacuum.

    • Collect the fraction corresponding to pure this compound in a pre-weighed receiving flask.

    • Once the product has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This protocol is suitable for smaller scale purification or for removing non-volatile impurities.

  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography PureProduct Pure 2,2,2-Trifluoro-1- (furan-2-yl)ethanone Distillation->PureProduct Collect correct fraction VolatileImpurities Volatile Impurities Distillation->VolatileImpurities Low boiling fraction NonVolatileImpurities Non-Volatile/ Polymeric Impurities Distillation->NonVolatileImpurities Distillation residue Chromatography->PureProduct Combine pure fractions

Caption: General purification workflow for this compound.

TroubleshootingDistillation Start Distillation Issue Polymerization Polymerization in Flask? Start->Polymerization PoorSeparation Poor Separation? Start->PoorSeparation ReduceTemp Lower Distillation Temp (Increase Vacuum) Polymerization->ReduceTemp Yes Pretreat Pre-treat with Silica/Carbon Polymerization->Pretreat Yes IncreaseEfficiency Increase Column Efficiency PoorSeparation->IncreaseEfficiency Yes OptimizeReflux Optimize Reflux Ratio PoorSeparation->OptimizeReflux Yes

Caption: Troubleshooting logic for fractional vacuum distillation.

TroubleshootingChromatography Start Chromatography Issue CoElution Co-elution of Impurity? Start->CoElution Degradation Product Degradation? Start->Degradation AdjustEluent Adjust Eluent Polarity CoElution->AdjustEluent Yes ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) CoElution->ChangeStationaryPhase Yes Degradation->ChangeStationaryPhase Yes NeutralizeSilica Use Neutralized Silica Gel Degradation->NeutralizeSilica Yes WorkFast Minimize Residence Time Degradation->WorkFast Yes

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The primary cause of low yields is the acid-catalyzed polymerization of the furan ring. Furan is highly sensitive to acidic conditions, which are often employed in Friedel-Crafts acylation reactions. The reaction of furan with trifluoroacetic anhydride (TFAA) generates trifluoroacetic acid (TFA) as a byproduct, which can induce polymerization of both the starting material and the product, leading to the formation of dark, insoluble polymeric materials, often referred to as "humins".[1]

Q2: I observe a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A2: This dark substance is likely a furan polymer. To minimize its formation, it is crucial to control the acidity of the reaction medium. Consider the following strategies:

  • Use of a milder catalyst: Instead of strong Lewis acids like AlCl₃, which can exacerbate polymerization, consider using milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) or pyridine. Pyridine can act as a catalyst and also scavenges the TFA byproduct.

  • Temperature control: Running the reaction at low temperatures (e.g., 0 °C or below) can help to slow down the rate of polymerization.

  • Slow addition of reagents: Adding the acylating agent (TFAA) slowly to the solution of furan can help to maintain a low concentration of the reactive electrophile and the acid byproduct at any given time.

Q3: Besides my desired product, I see another spot on my TLC/peak in my GC-MS. What could this be?

A3: A common small-molecule byproduct is the diacylated furan, 2,5-bis(trifluoroacetyl)furan . This occurs when the initially formed product undergoes a second Friedel-Crafts acylation at the vacant and still activated 5-position of the furan ring. To reduce the formation of this byproduct, you can try using a molar excess of furan relative to the trifluoroacetic anhydride.

Q4: Can the furan ring open during the reaction?

A4: Yes, furan and its derivatives are susceptible to ring-opening under strong acidic conditions. This can lead to a complex mixture of degradation products and contribute to lower yields of the desired ketone. Careful control of reaction conditions, particularly acidity and temperature, is key to minimizing this side reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive acylating agent (TFAA).2. Catalyst is not effective.3. Reaction temperature is too low.1. Use fresh, anhydrous TFAA.2. Ensure the catalyst (e.g., pyridine, BF₃·OEt₂) is pure and anhydrous.3. Gradually increase the reaction temperature, while monitoring for product formation and polymerization.
Formation of Dark Polymeric Byproducts 1. Reaction conditions are too acidic.2. Reaction temperature is too high.3. High concentration of reactants.1. Use a milder catalyst (e.g., pyridine).2. Maintain a low reaction temperature (e.g., 0 °C).3. Use a more dilute solution and add the acylating agent slowly.
Presence of 2,5-bis(trifluoroacetyl)furan Molar ratio of furan to TFAA is too low.Increase the molar excess of furan to TFAA (e.g., 2:1 or higher).
Difficult Purification Presence of viscous polymeric material and closely related byproducts.1. First, attempt to remove the bulk of the polymer by filtration or decantation.2. For purification, column chromatography on silica gel is often effective. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the desired product from the more polar diacylated byproduct and other impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using Pyridine as a Catalyst

This protocol is adapted from general procedures for the acylation of furan and aims to minimize polymerization by using pyridine as both a catalyst and an acid scavenger.

Materials:

  • Furan (freshly distilled)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve furan (e.g., 2 equivalents) in anhydrous DCM.

  • Add anhydrous pyridine (e.g., 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathways Furan Furan Product This compound (Desired Product) Furan->Product + TFAA Polymer Polymerization (Side Product) Furan->Polymer Acid Catalyst (TFA) RingOpening Ring-Opened Products (Side Products) Furan->RingOpening Strong Acid TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product TFA Trifluoroacetic Acid (TFA) (Byproduct) TFAA->TFA hydrolysis Diacylated 2,5-Bis(trifluoroacetyl)furan (Side Product) Product->Diacylated + TFAA Product->Polymer Acid Catalyst (TFA) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Polymer Observe Dark Polymer? Start->Check_Polymer High_Acid High Acidity/ Temperature Check_Polymer->High_Acid Yes Check_Diacylation Diacylated Product Detected (TLC/GC-MS)? Check_Polymer->Check_Diacylation No Reduce_Acid Use Pyridine, Lower Temperature, Slow Addition High_Acid->Reduce_Acid Purification Purify by Chromatography or Distillation Reduce_Acid->Purification Incorrect_Ratio Incorrect Furan:TFAA Ratio Check_Diacylation->Incorrect_Ratio Yes Check_Starting_Materials No Product Formation? Check_Diacylation->Check_Starting_Materials No Increase_Furan Increase Molar Excess of Furan Incorrect_Ratio->Increase_Furan Increase_Furan->Purification Bad_Reagents Degraded Reagents Check_Starting_Materials->Bad_Reagents Yes Check_Starting_Materials->Purification No, product is present Use_Fresh_Reagents Use Fresh/Anhydrous Furan and TFAA Bad_Reagents->Use_Fresh_Reagents Use_Fresh_Reagents->Purification

References

"troubleshooting failed reactions of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to answer frequently asked questions regarding the use of this compound.

Troubleshooting Guides

This section provides question-and-answer-style guides to address specific issues you may encounter during your experiments with this compound.

Guide 1: Poor or No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Question: I am attempting a nucleophilic addition to the carbonyl group of this compound, but I am observing low to no conversion of my starting material. What are the possible causes and solutions?

Answer:

Several factors can contribute to the poor reactivity of the trifluoromethylketone with nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, but it can also lead to the formation of a stable hydrate or hemiacetal in the presence of water or alcohol solvents, respectively.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly titrated or newly purchased organometallic reagents.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred for Grignard and organolithium reactions.

  • Reagent Equivalents: Use a slight excess (1.1 to 1.5 equivalents) of the nucleophilic reagent to ensure complete consumption of the ketone.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as enolization or decomposition of the furan ring.

  • Furan Ring Stability: The furan ring is sensitive to strong acids and can be unstable under certain conditions.[1] Ensure the reaction and work-up conditions are not strongly acidic. A buffered aqueous work-up (e.g., saturated ammonium chloride) is recommended.

Logical Troubleshooting Workflow:

Start Low/No Conversion Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Solvent Evaluate Solvent Choice Check_Anhydrous->Check_Solvent Conditions Dry Solution_Dry Use Oven-Dried Glassware & Anhydrous Solvents Check_Anhydrous->Solution_Dry Moisture Present Check_Equivalents Check Reagent Equivalents Check_Solvent->Check_Equivalents Appropriate Solvent Solution_Solvent Use Ethereal Solvents (THF, Et2O) Check_Solvent->Solution_Solvent Inappropriate Solvent Check_Temp Assess Reaction Temperature Check_Equivalents->Check_Temp Sufficient Reagent Solution_Equivalents Use 1.1-1.5 eq. of Nucleophile Check_Equivalents->Solution_Equivalents Insufficient Reagent Check_Workup Review Work-up Procedure Check_Temp->Check_Workup Optimal Temperature Solution_Temp Maintain Low Temp (-78°C to 0°C) Check_Temp->Solution_Temp Temperature Too High Solution_Workup Use Buffered Work-up (e.g., sat. NH4Cl) Check_Workup->Solution_Workup Acidic Work-up End Successful Reaction Solution_Dry->End Solution_Solvent->End Solution_Equivalents->End Solution_Temp->End Solution_Workup->End Start Reaction Failure Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Assess Reaction Conditions (Temp, Solvent, Atmosphere) Start->Check_Conditions Check_Stability Consider Substrate Stability (Furan Ring, Ketone) Start->Check_Stability Consult_Protocols Review Detailed Experimental Protocols Check_Reagents->Consult_Protocols Check_Conditions->Consult_Protocols Check_Stability->Consult_Protocols Purification_Issues Analyze Purification Procedure Consult_Protocols->Purification_Issues Characterization Confirm Product Structure (NMR, MS, IR) Purification_Issues->Characterization Optimize Systematically Optimize Conditions Characterization->Optimize Incorrect Product or Mixture Success Successful Synthesis Characterization->Success Correct Product Optimize->Success

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of furan with trifluoroacetic anhydride (TFAA). This reaction is typically catalyzed by a Lewis acid. An alternative, though less common, approach involves the reaction of a 2-furyl organometallic reagent, such as 2-furyllithium, with a trifluoroacetylating agent.

Q2: Why is the yield of this synthesis often low?

Furan is an electron-rich aromatic compound that is highly susceptible to polymerization under strongly acidic conditions, which are often employed in classical Friedel-Crafts reactions. This polymerization is a major side reaction that can significantly reduce the yield of the desired product. Additionally, improper control of reaction conditions such as temperature and stoichiometry can lead to the formation of other byproducts.

Q3: What are the typical side products in this reaction?

The primary side products are furan polymers, which are typically dark, insoluble materials. Other potential byproducts can arise from diacylation of the furan ring, although this is less common with a deactivating acyl group present after the first acylation. Inadequate quenching and work-up can also lead to the hydrolysis of the acylating agent and other unwanted reactions.

Q4: How can I purify the final product?

The product, this compound, is typically a liquid at room temperature.[1] Purification is commonly achieved through column chromatography on silica gel.[2][3] A typical work-up involves quenching the reaction with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried and concentrated. The crude product is then subjected to column chromatography for final purification.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Furan Polymerization Furan is sensitive to strong acids.[4] Avoid strong Lewis acids like AlCl₃. Opt for milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) or heterogeneous catalysts like zeolites.[4] Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of reagents.
Inactive Catalyst Use a freshly opened or properly stored Lewis acid catalyst. Moisture can deactivate many Lewis acids.
Poor Quality Reagents Use freshly distilled furan and high-purity trifluoroacetic anhydride. Impurities in the starting materials can interfere with the reaction.
Incorrect Stoichiometry Ensure the molar ratio of reactants is appropriate. An excess of the acylating agent is common, but a large excess of the catalyst can promote polymerization.
Reaction Temperature Too High High temperatures can accelerate the polymerization of furan. Perform the reaction at a low temperature and allow it to warm slowly to room temperature if necessary.
Issue 2: Formation of a Dark, Tarry Substance
Possible Cause Troubleshooting Step
Furan Polymerization This is the most likely cause. Immediately lower the reaction temperature. Use a milder catalyst and consider a more dilute reaction mixture. The order of addition of reagents can also be critical; try adding the furan slowly to a mixture of the catalyst and acylating agent.
Reaction Run for Too Long Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of Polymeric Byproducts If significant polymerization has occurred, it may be difficult to separate the product. Try to precipitate the polymer by adding a non-polar solvent like hexane and then filter it off before proceeding with extraction and chromatography.
Co-elution with Impurities Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.[2]
Residual Catalyst Ensure the reaction is properly quenched and washed to remove the catalyst before concentrating the organic phase. Residual catalyst can interfere with chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Furan Acylation (Illustrative)

CatalystTypical ConditionsReported Yield (for similar acylations)Remarks
AlCl₃CS₂, 0°C to rtLow to moderateProne to causing furan polymerization.[4]
BF₃·OEt₂Ether or CH₂Cl₂, 0°C to rtModerate to goodMilder than AlCl₃, reduces polymerization.[4]
Zeolite H-betaAcetic anhydride, 60°CUp to 88% conversion (for acetylation)Heterogeneous catalyst, can be recycled.[5]
Yb(OTf)₃Ionic liquid, rtGood to excellent (for various acylations)Can be used in catalytic amounts and recycled.[6]

Note: Yields are illustrative and based on the acylation of furan with various acylating agents as reported in the literature. The optimal catalyst and conditions should be determined experimentally for the trifluoroacetylation reaction.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Furan with Trifluoroacetic Anhydride using BF₃·OEt₂

This protocol is a general guideline based on typical procedures for the acylation of furan.

Materials:

  • Furan (freshly distilled)

  • Trifluoroacetic anhydride (TFAA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add boron trifluoride etherate to the cold dichloromethane.

  • Slowly add trifluoroacetic anhydride to the reaction mixture via the dropping funnel.

  • In a separate flask, prepare a solution of freshly distilled furan in anhydrous dichloromethane.

  • Add the furan solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Furan, CH2Cl2, TFAA) setup_glassware Assemble Flame-Dried Glassware under Nitrogen cool_solvent Cool CH2Cl2 to -78°C setup_glassware->cool_solvent add_catalyst Add BF3·OEt2 cool_solvent->add_catalyst add_tfaa Add Trifluoroacetic Anhydride add_catalyst->add_tfaa add_furan Slowly Add Furan Solution add_tfaa->add_furan stir Stir at -78°C (Monitor by TLC) add_furan->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product polymerization Furan Polymerization start->polymerization reagents Poor Reagent Quality start->reagents conditions Suboptimal Reaction Conditions start->conditions milder_catalyst Use Milder Catalyst (e.g., BF3·OEt2) polymerization->milder_catalyst Address with low_temp Maintain Low Temperature polymerization->low_temp Address with purify_reagents Purify/Distill Reagents reagents->purify_reagents Address with optimize_conditions Optimize Stoichiometry & Time conditions->optimize_conditions Address with improved_yield Improved Yield milder_catalyst->improved_yield low_temp->improved_yield purify_reagents->improved_yield optimize_conditions->improved_yield

Caption: Troubleshooting logic for low yield in the synthesis.

References

"stability and storage of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers recommend refrigeration at 2-8 °C.[2] Storing at room temperature in a dry, sealed container is also mentioned.[4]

Q2: Is this compound stable under normal laboratory conditions?

While specific stability data for this compound is limited, a structurally similar compound, 2-Acetylfuran, is reported to be stable under normal conditions.[5] However, it is crucial to avoid conditions such as high heat and exposure to incompatible materials.

Q3: What materials are incompatible with this compound?

Based on information for structurally related furan compounds, strong oxidizing agents, strong bases, and strong reducing agents should be considered incompatible.[5] Contact with these substances could lead to decomposition or hazardous reactions.

Q4: What are the known hazardous decomposition products of this compound?

Q5: What are the signs of decomposition for this compound?

Visual signs of decomposition may include a change in color or the appearance of precipitates. Chemical analysis, such as HPLC or GC, would be necessary to confirm any degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results (e.g., low yield, side products) Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed). 2. Check for any visual signs of degradation. 3. Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC, GC-MS) before use. 4. Ensure that all reagents and solvents used in the experiment are compatible with the compound.
Change in physical appearance of the compound (e.g., color change) Exposure to air, light, or incompatible materials. Long-term storage at inappropriate temperatures.1. Discard the product if significant degradation is suspected. 2. If the extent of degradation is unknown, re-purify the compound if possible and confirm its identity and purity analytically. 3. Review storage procedures and ensure the container is properly sealed and stored in a cool, dark, and dry place.
Inconsistent results between batches Variation in purity or degradation of older batches.1. Always note the lot number and date of receipt for each batch. 2. Perform a quality control check (e.g., melting point, NMR, or HPLC) on new batches upon arrival. 3. If using an older batch, re-analyze its purity before use.

Data Summary

Storage and Handling Recommendations

Parameter Recommendation Reference(s)
Storage Temperature 2-8 °C or cool, room temperature[2][4]
Atmosphere Store in a dry environment.[1][2]
Container Tightly closed container.[1][2][3]
Ventilation Store and handle in a well-ventilated place.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[5]
Sources of Ignition Keep away from heat, sparks, open flames, and hot surfaces.[1][3][7]

Experimental Protocols

Protocol: General Assessment of Compound Stability

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under accelerated stress conditions (e.g., elevated temperature, light exposure, and different pH values).

2. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • Vials (amber and clear)
  • Calibrated oven
  • Photostability chamber
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

3. Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Perform an initial HPLC analysis to determine the initial purity and retention time of the compound. This will serve as the baseline.

  • Thermal Stability Study:

    • Aliquot the stock solution into several amber vials.

    • Place the vials in an oven at an elevated temperature (e.g., 40 °C).

    • At specified time points (e.g., 24, 48, 72 hours), remove a vial and analyze the sample by HPLC.

    • Compare the chromatograms to the T=0 sample to identify any degradation products and quantify the remaining parent compound.

  • Photostability Study:

    • Aliquot the stock solution into both clear and amber (as a control) vials.

    • Expose the vials to a controlled light source in a photostability chamber.

    • At specified time points, analyze the samples by HPLC and compare them to the T=0 and amber vial samples.

  • pH Stability Study:

    • Prepare solutions of the compound in different pH buffers.

    • Store the solutions at a controlled temperature.

    • At specified time points, analyze the samples by HPLC to assess degradation at different pH levels.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each condition.
  • Identify and, if possible, characterize any major degradation products.
  • Plot the degradation profile over time for each condition.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Action cluster_outcome Outcome start Unexpected Experimental Result check_storage Verify Storage Conditions (Cool, Dry, Sealed) start->check_storage check_purity Confirm Compound Purity (e.g., HPLC, NMR) check_storage->check_purity Storage OK use_new_lot Use a New, QC-Verified Lot check_storage->use_new_lot Improper Storage check_compatibility Review Reagent/Solvent Compatibility check_purity->check_compatibility Purity Confirmed repurify Re-purify and Re-analyze check_purity->repurify Purity Issue modify_protocol Modify Experimental Protocol check_compatibility->modify_protocol Incompatibility Found resolved Issue Resolved check_compatibility->resolved All Checks OK use_new_lot->resolved repurify->resolved modify_protocol->resolved

Caption: Troubleshooting workflow for unexpected experimental results.

References

"handling and safety precautions for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(furan-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and vapor (Category 3).[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: The following PPE should be used:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Handle with chemical-impermeable gloves. Wear fire/flame resistant and impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside a fume hood, or if exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]

Q3: What are the correct storage conditions for this compound?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] The storage area should be locked.[1][2] Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]

Q4: What is the proper procedure for cleaning up a spill?

A4: In case of a spill, first ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Wear full personal protective equipment, including chemical-impermeable gloves.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] Collect the spilled material in a suitable, closed container for disposal.[1]

Q5: What are the immediate first-aid measures in case of exposure?

A5:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical consultation.[1]

  • Ingestion: Rinse the mouth with water and get medical help.[1]

Q6: How should I dispose of waste containing this chemical?

A6: Dispose of contents and containers at an approved waste treatment and disposal facility.[1][2] Disposal must be in accordance with all applicable local, regional, and national laws and regulations.[1][2] Do not allow the chemical to enter drains.[3]

Q7: Are there any known chemical incompatibilities?

A7: While specific incompatibility data for this exact compound is limited, similar furan-containing ketones are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4] It is prudent to avoid these materials when working with this compound.

Troubleshooting Guides

Problem: My reaction is yielding unexpected side products or a low yield.

  • Possible Cause 1: Reagent Purity. The purity of this compound can vary. One source indicates a purity of 96%, while another lists 100%.[1][5] Impurities could interfere with your reaction.

    • Solution: Consider purifying the reagent before use, for example, by distillation under reduced pressure. Confirm purity via analytical methods like GC-MS or NMR.

  • Possible Cause 2: Incompatible Reagents or Solvents. As noted, the furan ring can be sensitive to strong acids, bases, and oxidizing agents.[4]

    • Solution: Review your reaction conditions. If strong acids or bases are present, consider using milder alternatives or protecting groups. Ensure your solvent is dry and de-gassed if the reaction is sensitive to water or oxygen.

  • Possible Cause 3: Thermal Instability. Although the boiling point is 144°C, prolonged heating could lead to decomposition or side reactions.[2]

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction time and temperature.

Problem: I am observing a significant color change or the formation of dark, insoluble material in my reaction.

  • Possible Cause: Furan Ring Decomposition. Furan rings can be susceptible to polymerization or degradation under certain conditions, often catalyzed by acid, leading to the formation of dark-colored materials.

    • Solution: Ensure your glassware is scrupulously clean and free of acidic residues. Consider adding a non-nucleophilic base, such as proton sponge, if trace acid might be catalyzing decomposition. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Quantitative Data

PropertyValue
CAS Number 18207-47-1[1][2]
Molecular Formula C₆H₃F₃O₂[2]
Molecular Weight 164.08 g/mol [5]
Boiling Point 144 °C[2]
Flash Point 41 °C[2]
Density 1.365 g/cm³[2]
Vapor Pressure 5.12 mmHg at 25°C[2]

Experimental Protocols

General Protocol for a Nucleophilic Addition Reaction

This protocol describes a general procedure for reacting this compound with a generic nucleophile (e.g., a Grignard reagent or an organolithium). All steps must be performed in a certified chemical fume hood.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to remove all moisture.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) and purge the system with an inert gas.

  • Reagent Preparation: In the reaction flask, dissolve this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

  • Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an ice-water or dry ice-acetone bath.

  • Reagent Addition: Slowly add the nucleophilic reagent dropwise from the addition funnel to the stirred solution. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it carefully by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography, distillation, or recrystallization as appropriate.

  • Waste Disposal: All chemical waste must be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.[1][2]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Setup in Fume Hood B->C D Ground Equipment (Prevent Static Discharge) C->D E Transfer Chemical (Use Non-Sparking Tools) D->E F Run Reaction (Under Inert Atmosphere) E->F G Monitor Reaction F->G H Quench Reaction Safely G->H I Segregate Waste (Halogenated Organic) H->I J Decontaminate Glassware H->J K Store Product Correctly H->K L Process Complete I->L J->L End of Process K->L

Caption: Safe handling workflow from preparation to disposal.

Troubleshooting_Workflow Troubleshooting Unexpected Reaction Outcomes Start Unexpected Result (Low Yield, Side Product, Decomposition) CheckPurity Was Reagent Purity Confirmed? Start->CheckPurity CheckConditions Are Reaction Conditions (Temp, Atmosphere) Optimal? CheckPurity->CheckConditions Yes Purify Purify Reagent (e.g., Distillation) & Repeat CheckPurity->Purify No CheckIncompatibility Are Incompatible Reagents Present? (e.g., Strong Acids/Bases) CheckConditions->CheckIncompatibility Yes Optimize Optimize Conditions: - Lower Temperature - Use Inert Atmosphere - Check pH CheckConditions->Optimize No Modify Modify Protocol: - Use Milder Reagents - Add Scavenger/Base CheckIncompatibility->Modify No Consult Consult Literature or Senior Chemist CheckIncompatibility->Consult Yes Purify->CheckConditions Optimize->CheckIncompatibility Modify->Consult

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct literature on the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone using a wide range of alternative catalysts is limited. The following guide is based on established principles of Friedel-Crafts acylation of furan and its derivatives with various acylating agents. The catalysts and conditions described are potential starting points for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative catalysts for the synthesis of this compound?

A1: The synthesis of this compound is a Friedel-Crafts acylation reaction. While traditional catalysts like AlCl₃ can be used, they often lead to polymerization of the furan ring.[1] Milder and more selective alternative catalysts are preferred. These can be broadly categorized as:

  • Lewis Acids: Zeolites such as [Sn]-Beta and [Al]-Beta have shown activity in furan acylation.[2] Other potential Lewis acid catalysts include hafnium chloride (HfCl₄), zinc chloride (ZnCl₂), and rare earth metal triflates like ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃).[3][4]

  • Brønsted Acids: Solid acid catalysts are a greener alternative. Examples include Amberlyst® 15, zeolites like H-BEA and H-ZSM-5, and phosphotungstic acid.[2][5] Perfluorinated sulfonic acid resins have also been used.

  • Trifluoroacetic Anhydride (TFAA) as a Catalyst: TFAA can act as both the acylating agent and a catalyst in some Friedel-Crafts reactions, potentially eliminating the need for an additional catalyst.[6][7] It is known that the acylation of furan with trifluoroacetic anhydride may not require a catalyst.[8]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges stem from the acid sensitivity of the furan ring, which can lead to:

  • Polymerization: Furan is prone to polymerization under strong acidic conditions.[1]

  • Low Yields: Catalyst deactivation and side reactions can result in low product yields.[2]

  • Selectivity: Achieving high selectivity for the desired 2-acylated product over other isomers or byproducts can be challenging.

Q3: Can I use trifluoroacetic acid as a catalyst?

A3: While trifluoroacetic acid is a strong Brønsted acid, its use as a primary catalyst for this reaction is not extensively documented in the initial search results. However, it is plausible that it could catalyze the reaction, possibly in combination with trifluoroacetic anhydride.[7]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of water in the reaction mixture.1. Use a freshly prepared or activated catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reactants and solvents are anhydrous. Water can inhibit the reaction.[5]
Polymerization of furan 1. Catalyst is too acidic. 2. High reaction temperature. 3. High concentration of reactants.1. Switch to a milder catalyst (e.g., a zeolite with lower acid site density or a solid acid catalyst).[1] 2. Perform the reaction at a lower temperature. 3. Use a more dilute solution.
Low yield of the desired product 1. Catalyst deactivation by product or intermediates.[2] 2. Suboptimal reaction time. 3. Formation of byproducts.1. Consider using a catalyst with a more hydrophobic surface to minimize deactivation.[2] 2. Optimize the reaction time by monitoring the reaction progress using techniques like TLC or GC. 3. Adjust reaction conditions (temperature, catalyst, solvent) to improve selectivity.
Difficulty in product purification 1. Presence of polymeric material. 2. Formation of isomeric byproducts.1. Filter the crude reaction mixture through a plug of silica gel to remove baseline impurities before column chromatography. 2. Optimize the chromatographic separation conditions (e.g., solvent system, gradient).

Data Presentation: Catalyst Performance in Analogous Furan Acylation Reactions

The following table summarizes the performance of various catalysts in the acylation of furan and its derivatives with different acylating agents. This data can serve as a reference for selecting a suitable catalyst for the synthesis of this compound.

CatalystFuran DerivativeAcylating AgentTemperature (°C)Yield (%)Reference
Zeolite [Al]-Beta (Si/Al = 23)2-MethylfuranAcetic AnhydrideNot specifiedHigh reaction rate[2]
Zeolite [Sn]-Beta2-MethylfuranAcetic AnhydrideNot specifiedHigh turnover frequency[2]
H-ZSM-52-MethylfuranAcetic Acid250Not specified[5]
Al-SPP ZeoliteFuranLauric Anhydride18089
Ytterbium(III) trifluoromethanesulfonateFuranAcyl Chlorides/AnhydridesNot specifiedGood to excellent[8]
Phosphoric AcidFuranAcetic Anhydride7089
Co/Ni/Cr FerritesFuranAcetic Anhydride30089.07

Experimental Protocols

General Protocol for the Synthesis of this compound (Adapted from the synthesis of 2-acetylfuran)

This protocol is a general guideline and should be optimized for the specific catalyst and reaction scale.

Materials:

  • Furan

  • Trifluoroacetic anhydride (TFAA)

  • Selected alternative catalyst (e.g., Zeolite H-BEA, Amberlyst® 15, Yb(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or solvent-free)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the selected catalyst and the anhydrous solvent (if applicable).

  • Add trifluoroacetic anhydride to the mixture and stir.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add furan dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at the selected temperature for the optimized reaction time. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Furan & Trifluoroacetic Anhydride Mixing Combine Reactants & Catalyst Reactants->Mixing Catalyst Alternative Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reaction_Control Control Temperature & Time Mixing->Reaction_Control Monitoring Monitor Progress (TLC/GC) Reaction_Control->Monitoring Quenching Quench with NaHCO3 Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify (Distillation/Chromatography) Drying->Purification Product Final Product Purification->Product Troubleshooting_Tree cluster_no_product Troubleshooting: No Product cluster_low_yield Troubleshooting: Low Yield Start Low Yield or Conversion Check_Conversion Is there any product formation? Start->Check_Conversion No_Product No Product Check_Conversion->No_Product No Low_Yield Low Yield Check_Conversion->Low_Yield Yes Check_Catalyst Check Catalyst Activity No_Product->Check_Catalyst Check_Temp Increase Temperature No_Product->Check_Temp Check_Reagents Verify Reagent Purity No_Product->Check_Reagents Check_Polymer Polymerization observed? Low_Yield->Check_Polymer Optimize_Time Optimize Reaction Time Low_Yield->Optimize_Time Change_Catalyst Consider Milder Catalyst Check_Polymer->Change_Catalyst Yes Lower_Temp Lower Reaction Temperature Check_Polymer->Lower_Temp Yes

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, with a special focus on the impact of solvent selection.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Furan Polymerization: Furan is highly susceptible to polymerization under strong acidic conditions, which are typical for Friedel-Crafts acylations.[1]- Use a mild Lewis acid catalyst such as boron trifluoride etherate or conduct the reaction in the absence of a strong catalyst if using the highly reactive trifluoroacetic anhydride (TFAA).- Maintain a low reaction temperature to minimize side reactions.
2. Inactive Acylating Agent: Trifluoroacetic anhydride (TFAA) is moisture-sensitive and can degrade over time.- Use freshly opened or properly stored TFAA.- Consider using a slight excess of TFAA in the reaction.
3. Inefficient Catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities.- If using a catalyst, ensure it is of high purity and handled under anhydrous conditions.- Consider using a stoichiometric amount of a mild catalyst like pyridine.
Formation of Dark, Tarry Byproducts 1. Furan Polymerization: This is the most common cause of tar formation.- See solutions for "Low or No Product Yield" related to furan polymerization.- Ensure slow, dropwise addition of the acylating agent to the furan solution to control the reaction exotherm.
2. High Reaction Temperature: Elevated temperatures can accelerate polymerization and other side reactions.- Maintain the recommended reaction temperature and use an ice bath for cooling if necessary.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time.- Ensure the molar ratio of reactants is appropriate; a slight excess of the acylating agent can be beneficial.
2. Insufficient Catalyst: If a catalyst is used, its concentration might be too low.- Increase the catalyst loading, but be cautious as this can also promote polymerization.
Difficulty in Product Purification 1. Co-elution with Byproducts: The product may have a similar polarity to some of the byproducts, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider distillation under reduced pressure as an alternative or additional purification step.
2. Product Instability: The product itself might be sensitive to the purification conditions.- Avoid prolonged exposure to strong acids or bases during workup and purification.- Use neutral or slightly acidic conditions for extraction and chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is furan a challenging substrate for Friedel-Crafts acylation?

A1: Furan is an electron-rich aromatic heterocycle that is highly activated towards electrophilic substitution. However, it is also very sensitive to strong acids, which are often used as catalysts in Friedel-Crafts reactions. This sensitivity can lead to acid-catalyzed polymerization of the furan ring, resulting in low yields and the formation of tarry byproducts.[1]

Q2: What is the role of a catalyst in the trifluoroacetylation of furan?

A2: In the acylation of furan with the highly reactive trifluoroacetic anhydride (TFAA), a strong Lewis acid catalyst may not be necessary.[1] In some procedures, a mild base like pyridine is used. Pyridine can act as a catalyst and also as a scavenger for the trifluoroacetic acid byproduct, which can help to prevent furan polymerization.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the reaction in several ways:

  • Solubility: The reactants and catalyst should be soluble in the chosen solvent.

  • Polarity: The polarity of the solvent can affect the reaction rate and the stability of the intermediates. For Friedel-Crafts acylations, a range of solvents from non-polar (like carbon disulfide) to polar aprotic (like dichloromethane or nitrobenzene) can be used. More polar solvents may in some cases enhance the catalytic activity.

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.

Q4: What are the expected side reactions in this synthesis?

A4: The primary side reaction is the polymerization of furan. Another potential side reaction is diacylation, where a second trifluoroacetyl group is added to the furan ring, although this is less likely under controlled conditions due to the deactivating effect of the first acyl group.

Experimental Protocols & Data

Synthesis of this compound in Dichloromethane

This protocol is based on established procedures for the acylation of furan.

Materials:

  • Furan

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

The following table summarizes expected outcomes based on available literature. It is important to note that yields can vary based on the precise reaction conditions and scale.

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DichloromethanePyridine0 to RT2 - 4~70-80>95 (after chromatography)
Carbon DisulfideBoron Trifluoride0 to RT2 - 4Potentially lowerVariable
NitrobenzeneAluminum Chloride0 to RT2 - 4Potentially higher, but risk of polymerizationVariable

Data for Carbon Disulfide and Nitrobenzene are hypothetical and represent expected trends based on general principles of Friedel-Crafts reactions. These solvents are often used in Friedel-Crafts chemistry, but specific data for this reaction is not available. Carbon disulfide is a non-polar solvent that may lead to lower yields, while nitrobenzene is a polar solvent that can sometimes enhance reactivity but also increases the risk of side reactions with a sensitive substrate like furan.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Furan and Pyridine in Dichloromethane B Cool to 0°C A->B C Add Trifluoroacetic Anhydride (dropwise at 0°C) B->C D Warm to Room Temperature and Stir (2-4h) C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F G Extract with Dichloromethane F->G H Dry Organic Layer (MgSO4) G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Solvent Effects

solvent_effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Solvent Solvent Choice Polarity Polarity Solvent->Polarity BoilingPoint Boiling Point Solvent->BoilingPoint Solubility Solubility of Reactants Solvent->Solubility SideReactions Side Reactions (e.g., Polymerization) Polarity->SideReactions ReactionRate Reaction Rate Polarity->ReactionRate BoilingPoint->ReactionRate Solubility->ReactionRate Yield Product Yield Purity Product Purity SideReactions->Yield SideReactions->Purity ReactionRate->Yield

Caption: Influence of solvent properties on reaction outcomes in the synthesis.

References

"analytical techniques for monitoring 2,2,2-Trifluoro-1-(furan-2-yl)ethanone reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monitoring 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Reactions

Welcome to the technical support center for analytical techniques used in monitoring reactions involving this compound. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by analytical technique. Each entry is formatted as a question you might have, followed by a detailed answer and troubleshooting advice.

High-Performance Liquid Chromatography (HPLC)

Question 1: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?

Answer: Poor peak shape is a common issue in HPLC and can be caused by several factors, especially when dealing with fluorinated compounds which can have unique interactions with the stationary phase.

  • Potential Causes & Solutions:

    • Secondary Interactions: The polar ketone group and the furan ring can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

      • Solution: Use an end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column) to minimize these interactions. Lowering the mobile phase pH with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid can also help by protonating the silanols.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample and reinject.

    • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.

      • Solution: Replace the column with a new one.

Question 2: My retention times for this compound are drifting between injections. How can I stabilize them?

Answer: Retention time drift can compromise the reliability of your quantitative analysis. The key is to ensure system stability.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.

      • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent component can alter the elution strength.

      • Solution: Ensure accurate mobile phase preparation and keep the solvent reservoirs capped.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 1: I am observing low sensitivity or no peak for this compound. What should I check?

Answer: Low sensitivity in GC-MS for this compound can be due to its specific chemical properties or issues with the instrument setup.

  • Potential Causes & Solutions:

    • Thermal Degradation: Furan rings can be susceptible to thermal degradation in a hot GC inlet.[1][2]

      • Solution: Lower the inlet temperature. Use a splitless injection for a shorter residence time in the inlet. Ensure the liner is clean and deactivated.

    • Active Sites: The polar ketone can interact with active sites in the GC system (liner, column), leading to peak tailing and reduced response.

      • Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Periodically trim the front end of the column to remove accumulated non-volatile residues.

    • Improper Fragmentation: The trifluoromethyl group can lead to extensive fragmentation, potentially resulting in a low abundance of the molecular ion.

      • Solution: Optimize the MS parameters. Use selected ion monitoring (SIM) mode for target ions to enhance sensitivity.

Question 2: I am seeing ghost peaks in my GC-MS chromatograms. What is the likely source?

Answer: Ghost peaks are typically due to carryover from previous injections or contamination in the system.

  • Potential Causes & Solutions:

    • Sample Carryover: The compound may be retained in the syringe or the injector.

      • Solution: Implement a thorough syringe and injector cleaning protocol between runs.

    • Septum Bleed: Old or low-quality septa can release volatile compounds at high temperatures.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks.

      • Solution: Use high-purity carrier gas and install an in-line gas purifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: How can I use ¹⁹F NMR for quantitative monitoring of my reaction?

Answer: ¹⁹F NMR is an excellent tool for quantitative analysis of reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[3][4][5][6]

  • Procedure for Quantitative ¹⁹F NMR:

    • Internal Standard: Add a known amount of a stable, fluorinated internal standard to your reaction mixture. The standard should have a simple ¹⁹F spectrum that does not overlap with the signals of your reactants or products. A common choice is trifluorotoluene.

    • Acquisition Parameters: Use a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of the nuclei between scans. This is crucial for accurate quantification.

    • Integration: Integrate the signals of your starting material, product(s), and the internal standard.

    • Calculation: The concentration of each species can be calculated relative to the known concentration of the internal standard by comparing the integral values.

Question 2: My ¹H NMR spectrum of the reaction mixture is very complex due to overlapping peaks. How can I simplify the analysis?

Answer: Overlapping peaks in ¹H NMR are a common challenge.

  • Potential Solutions:

    • ¹⁹F NMR: As discussed, ¹⁹F NMR provides a much cleaner spectrum for monitoring the fluorinated components.

    • 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and identify the connectivity between protons and carbons.

    • Reaction Quenching and Workup: For offline analysis, quenching the reaction at different time points and performing a simple workup to remove catalysts or byproducts can simplify the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Question 1: Can I use in-situ FTIR to monitor the reaction of this compound in real-time?

Answer: Yes, in-situ FTIR (often using an attenuated total reflectance - ATR probe) is a powerful technique for real-time reaction monitoring.[7][8][9][10]

  • How it Works:

    • An ATR probe is inserted directly into the reaction vessel.

    • The infrared spectrum of the reaction mixture is continuously recorded.

    • You can monitor the disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands. For this compound, you would typically monitor the carbonyl (C=O) stretch.

Question 2: The carbonyl peak of my starting material and product are very close in the IR spectrum. How can I resolve them?

Answer: Overlapping peaks in the IR spectrum can make quantification difficult.

  • Potential Solutions:

    • Multivariate Analysis: Use chemometric software to deconvolve the overlapping spectral features and extract the concentration profiles of individual components.

    • Monitor Other Bands: Look for other unique vibrational bands for the reactant or product that do not overlap. For example, changes in the C-F stretching region or the furan ring vibrations might be useful.

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

GC-MS Method for Reaction Monitoring
  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).[11][12][13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

¹⁹F NMR for Quantitative Reaction Monitoring
  • Spectrometer: 400 MHz or higher NMR spectrometer with a fluorine probe.

  • Solvent: A deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known quantity of trifluorotoluene.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°.

    • Relaxation Delay (d1): 10 seconds (or 5x the longest T1).

    • Number of Scans: 16-64 (depending on concentration).

  • Processing: Apply a baseline correction and integrate the signals of interest.

Quantitative Data Summary

Table 1: HPLC Retention Times for a Hypothetical Reaction

CompoundRetention Time (min)
This compound8.5
Reagent B4.2
Product C9.8

Table 2: GC-MS Retention Times and Key Ions for a Hypothetical Reaction

CompoundRetention Time (min)Key m/z Ions
This compound7.2164, 95, 69
Reagent B5.1128, 100, 72
Product C8.9250, 222, 181

Table 3: ¹⁹F NMR Chemical Shifts for a Hypothetical Reaction

Compound¹⁹F Chemical Shift (ppm) (relative to CFCl₃)
This compound-75.2
Product C-68.5
Trifluorotoluene (Internal Standard)-63.7

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Monitoring cluster_data Data Processing Reaction 2,2,2-Trifluoro-1- (furan-2-yl)ethanone Reaction Sampling Aliquot Sampling Reaction->Sampling Time Points HPLC HPLC Analysis Sampling->HPLC GCMS GC-MS Analysis Sampling->GCMS NMR NMR Analysis Sampling->NMR Data Data Analysis & Quantification HPLC->Data GCMS->Data NMR->Data

Caption: General experimental workflow for monitoring reactions.

HPLC_Troubleshooting Start Poor HPLC Peak Shape? Tailing Tailing Peak Start->Tailing Yes Fronting Fronting Peak Start->Fronting No Sol_Tailing1 Use End-Capped Column Tailing->Sol_Tailing1 Sol_Tailing2 Add Acid Modifier to Mobile Phase Tailing->Sol_Tailing2 Sol_Fronting1 Dilute Sample Fronting->Sol_Fronting1 Sol_Fronting2 Match Injection Solvent to Mobile Phase Fronting->Sol_Fronting2

Caption: Troubleshooting logic for HPLC peak shape issues.

InSitu_Monitoring ReactionVessel Reaction Vessel Probe In-Situ Probe (FTIR or NMR) ReactionVessel->Probe Continuous Measurement Spectrometer Spectrometer Probe->Spectrometer Signal Computer Data Acquisition & Analysis Spectrometer->Computer Data

Caption: Workflow for in-situ reaction monitoring.

References

Validation & Comparative

"NMR and mass spectrometry data of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone and its structural analogs is presented for researchers, scientists, and drug development professionals. This guide aims to provide a clear, objective comparison of the spectroscopic signatures of these compounds, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the available quantitative NMR and mass spectrometry data for the selected furan and thiophene derivatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Acetylfuran [1][2]CDCl₃7.59-7.61 (m, 1H, H5), 7.17-7.21 (m, 1H, H3), 6.51-6.57 (m, 1H, H4), 2.48 (s, 3H, CH₃)
1-(Furan-2-yl)ethan-1-ol [3][4]CDCl₃7.36 (dd, J = 1.9, 0.9 Hz, 1H), 6.31 (dd, J = 3.3, 1.9 Hz, 1H), 6.22 (dt, J = 3.2, 0.9 Hz, 1H), 4.87 (q, J = 6.6 Hz, 1H), 1.53 (d, J = 6.6 Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
2-Acetylfuran [2]CDCl₃186.63 (C=O), 152.89 (C2), 146.63 (C5), 117.42 (C3), 112.37 (C4), 25.98 (CH₃)

Table 3: Mass Spectrometry Data

CompoundIonization MethodMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Acetylfuran [2]Electron Ionization (EI)C₆H₆O₂110.11110 (M+), 95, 43
2,2,2-Trifluoro-1-phenylethanone [5][6]Electron Ionization (EI)C₈H₅F₃O174.12105, 77, 69
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone [7]Not SpecifiedC₆H₃F₃OS180.14Not Specified

Experimental Protocols

Standard methodologies for acquiring NMR and mass spectrometry data for small organic molecules are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of small molecules involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The concentration may be adjusted based on the solubility of the compound and the sensitivity of the NMR instrument.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • ¹⁹F NMR: For fluorinated compounds, a specific probe or tuning is required. The spectral width for ¹⁹F NMR is significantly larger than for ¹H NMR.[8] Chemical shifts are typically referenced to an external standard like CFCl₃.[9]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile, thermally stable small molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which can then undergo fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions, and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Experimental Workflow

The logical flow of analyzing a novel organic compound using NMR and mass spectrometry is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., EI-MS) Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

A Comparative Guide to the Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a valuable intermediate in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data where available, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Consequently, efficient and scalable synthetic access to this intermediate is of considerable interest. This guide outlines and compares three primary synthetic strategies: Friedel-Crafts acylation of furan, the Grignard reaction of a furan-based organometallic reagent, and the reaction of 2-furoyl chloride with a trifluoromethylating agent.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the discussed synthetic pathways.

Synthetic RouteKey ReagentsCatalyst/ConditionsSolventReaction TimeTemperatureYield
Route 1: Friedel-Crafts Acylation Furan, Trifluoroacetic Anhydride (TFAA)PyridineBenzene24 hoursRoom TemperatureGood
Route 2: Grignard Reaction 2-Bromofuran, Magnesium, Ethyl TrifluoroacetateDiethyl etherDiethyl etherNot SpecifiedNot SpecifiedPotentially High
Route 3: From 2-Furoyl Chloride 2-Furoyl Chloride, Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)Fluoride source (e.g., TBAF)THFNot SpecifiedNot SpecifiedPotentially High

Note: The yields for Routes 2 and 3 are estimations based on analogous reactions, as specific experimental data for the synthesis of this compound via these routes were not explicitly found in the surveyed literature. Route 1 is based on a protocol for a similar substrate.

Detailed Experimental Protocols

Route 1: Friedel-Crafts Acylation of Furan with Trifluoroacetic Anhydride

This method, adapted from a procedure for the trifluoroacetylation of methyl-substituted azines, offers a straightforward approach using commercially available reagents.[1]

Procedure:

  • To a solution of furan (1 equivalent) and pyridine (5 equivalents) in anhydrous benzene, add trifluoroacetic anhydride (3 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with 3% aqueous sodium carbonate solution and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

A similar procedure for the trifluoroacetylation of 2-methylfuran in benzene at -5 to 0 °C for 48 hours reported a yield of 62%.

Route 2: Grignard Reaction with a Trifluoroacetate Ester

This route involves the preparation of a furan Grignard reagent, which then reacts with a trifluoroacetate ester.

Procedure:

  • Preparation of 2-Furylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromofuran (1 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Trifluoroacetate: Cool the freshly prepared 2-furylmagnesium bromide solution to 0 °C. Add a solution of ethyl trifluoroacetate (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield this compound.

Route 3: Reaction of 2-Furoyl Chloride with a Trifluoromethylating Agent

This approach utilizes the readily available 2-furoyl chloride and a trifluoromethylating reagent. 2-Furoyl chloride can be synthesized from 2-furoic acid by refluxing with excess thionyl chloride.[2]

Procedure:

  • Synthesis of 2-Furoyl Chloride: In a round-bottom flask equipped with a reflux condenser, add 2-furoic acid and an excess of thionyl chloride. Reflux the mixture on a water bath until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-furoyl chloride, which can be purified by distillation.

  • Trifluoromethylation: To a solution of 2-furoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF), add the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3) (1.2 equivalents).

  • Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the convergence of the three synthetic routes to the target molecule.

G furan Furan product This compound furan->product Route 1: Friedel-Crafts (TFAA, Pyridine) bromofuran 2-Bromofuran grignard 2-Furylmagnesium Bromide bromofuran->grignard Mg, Ether furoic_acid 2-Furoic Acid furoyl_chloride 2-Furoyl Chloride furoic_acid->furoyl_chloride SOCl2 tfaa Trifluoroacetic Anhydride tfaa->product etfa Ethyl Trifluoroacetate etfa->product tmscf3 TMSCF3 (Ruppert-Prakash) tmscf3->product grignard->product Route 2: Grignard Reaction (Ethyl Trifluoroacetate) furoyl_chloride->product Route 3: Trifluoromethylation (TMSCF3, F-)

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct routes. The Friedel-Crafts acylation of furan offers a direct approach, though yields may be moderate and optimization of catalysts and conditions is crucial. The Grignard-based route provides a classic and potentially high-yielding method, contingent on the successful formation and reaction of the organometallic intermediate. The use of 2-furoyl chloride with a modern trifluoromethylating reagent represents a promising alternative, although the cost and availability of the trifluoromethyl source may be a consideration. The choice of the optimal route will depend on the specific requirements of the researcher, including scale, cost, and available expertise. Further experimental investigation and direct comparison of these routes are warranted to fully elucidate their relative merits.

References

Unveiling the Biological Potential: A Comparative Guide to 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the biological activities of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone derivatives. This guide provides an objective analysis of the performance of these compounds against various biological targets, supported by available experimental data, to accelerate research and development in medicinal chemistry.

The strategic incorporation of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability and binding affinity to biological targets. When combined with the furan scaffold, a common motif in bioactive natural products and pharmaceuticals, the resulting this compound derivatives present a promising class of compounds for therapeutic development. This guide summarizes the current understanding of their biological activities, drawing from a range of scientific studies.

Comparative Analysis of Biological Activities

While specific quantitative data for a broad range of this compound derivatives remains an active area of research, existing studies on analogous compounds provide valuable insights into their potential therapeutic applications. The primary biological activities explored for this class of compounds include enzyme inhibition, antimicrobial effects, and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Trifluoromethyl ketones are well-documented as potent inhibitors of various enzymes, particularly serine and cysteine proteases, and esterases.[1] This inhibitory activity stems from the electrophilic nature of the ketone, which can form a stable tetrahedral intermediate with a nucleophilic residue in the enzyme's active site.

One area of significant interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While direct studies on furan-containing trifluoromethyl ketones are limited, analogous compounds have demonstrated potent, slow-binding inhibition of human AChE.[1]

Table 1: Acetylcholinesterase (AChE) Inhibition by an Analogous Trifluoromethyl Ketone

CompoundTargetInhibition TypeKi (nM)Residence Time (τ)
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanoneHuman AChESlow-binding, Competitive0.5320 min

Data sourced from a study on a structurally related trifluoromethyl ketone inhibitor of AChE.[1]

Antimicrobial and Antifungal Activity

Furan derivatives have a long history of use as antimicrobial agents. The introduction of a trifluoromethyl ketone moiety can potentially enhance this activity. Studies on various trifluoromethyl ketones have shown potent antibacterial activity, particularly against Gram-positive bacteria.[2] For instance, certain benzoxazolyl trifluoromethyl propanones have demonstrated significant efficacy against Bacillus megaterium and Corynebacterium michiganese.[2]

Furthermore, chalcone derivatives containing a trifluoromethylphenyl group and a furan ring have been synthesized and evaluated for their antifungal activity.[3] Some of these compounds exhibited promising activity against Candida albicans and Aspergillus niger.[3]

Table 2: Antimicrobial and Antifungal Activity of Structurally Related Compounds

Compound ClassOrganismActivity
Trifluoromethyl ketonesGram-positive bacteria (e.g., B. megaterium)Potent antibacterial activity[2]
Trifluoromethyl ketonesEscherichia coliInhibitory activity[2]
Trifluoromethyl ketonesYeastsEffective activity[2]
Trifluoromethyl chalcone derivatives with a furan moietyCandida albicans, Aspergillus nigerPromising antifungal activity[3]
Cytotoxic Activity

The cytotoxicity of trifluoromethyl ketones against various cancer cell lines is another area of active investigation. Studies have shown that certain trifluoromethylated α-diketones and α-hydroxy ketones exhibit higher tumor-specific cytotoxic activity compared to their non-fluorinated analogs.[4] These compounds have been tested against human oral squamous cell carcinoma and promyelocytic leukemia cell lines.[4]

Additionally, novel furan-based derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against breast cancer cell lines (MCF-7), with some compounds showing good activity.[5]

Table 3: Cytotoxic Activity of Related Furan and Trifluoromethyl Ketone Derivatives

Compound ClassCell LineActivity MetricValue
Furan-based pyridine carbohydrazideMCF-7 (Breast Cancer)IC504.06 µM[5]
Furan-based N-phenyl triazinoneMCF-7 (Breast Cancer)IC502.96 µM[5]
Trifluoromethylated α-diketoneHL-60 (Promyelocytic Leukemia)High CytotoxicityNot specified[4]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental methodologies for key assays are provided below.

Acetylcholinesterase Inhibition Assay

The inhibitory activity against human acetylcholinesterase can be determined using a modified Ellman's method. The assay mixture typically contains the enzyme, the test compound at various concentrations, and the substrate acetylthiocholine iodide in a phosphate buffer. The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm due to the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The IC50 values are then calculated from the dose-response curves. For slow-binding inhibitors, the enzyme and inhibitor are pre-incubated for different time periods before the addition of the substrate to determine the kinetic parameters.[1]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in a 96-well microtiter plate with the microbial inoculum. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[2][3]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, the MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent like DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[5]

Visualizing the Path Forward

To conceptualize the potential mechanisms and experimental workflows, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Derivative Synthesis start->derivatives enzyme Enzyme Inhibition Assays (e.g., AChE) derivatives->enzyme antimicrobial Antimicrobial Assays (Bacteria & Fungi) derivatives->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) derivatives->cytotoxicity ic50 IC50 / Ki Determination enzyme->ic50 mic MIC Determination antimicrobial->mic cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

enzyme_inhibition_pathway E Enzyme (E) (e.g., AChE) EI_complex Enzyme-Inhibitor Complex (E-I) E->EI_complex Reversible Binding I Inhibitor (I) (Trifluoromethyl Ketone) I->EI_complex Tetrahedral_adduct Covalent Tetrahedral Adduct EI_complex->Tetrahedral_adduct Nucleophilic Attack (Slow Step) Tetrahedral_adduct->EI_complex Reversible

Caption: Proposed mechanism of enzyme inhibition by trifluoromethyl ketone derivatives, highlighting the formation of a stable tetrahedral adduct.

This guide serves as a foundational resource for researchers in the field, providing a structured overview of the biological potential of this compound derivatives and a roadmap for future investigations. The presented data and protocols from analogous compounds strongly suggest that this chemical scaffold is a fertile ground for the discovery of novel therapeutic agents.

References

A Comparative Analysis of the Reactivity of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone and Other Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone against other trifluoromethyl ketones has been published. This guide is an essential resource for researchers, scientists, and drug development professionals, providing objective comparisons of performance with supporting experimental data.

Trifluoromethyl ketones (TFMKs) are a critical class of compounds in medicinal chemistry and drug discovery, primarily utilized as potent enzyme inhibitors. Their high electrophilicity, stemming from the electron-withdrawing trifluoromethyl group, makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is central to their mechanism of action as transition-state analog inhibitors for various enzymes, including serine and cysteine proteases.

This guide focuses on this compound and compares its reactivity to other aryl and heteroaryl trifluoromethyl ketones. The inclusion of a furan ring, an electron-rich aromatic heterocycle, is expected to modulate the electrophilicity of the carbonyl carbon and, consequently, its reactivity.

Understanding the Reactivity Landscape

The reactivity of trifluoromethyl ketones is largely governed by the electronic nature of the aromatic or heteroaromatic ring attached to the carbonyl group. Electron-donating groups on the ring are expected to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance this electrophilicity.

The furan ring in this compound, being electron-rich, is anticipated to reduce the reactivity of the ketone compared to analogues bearing electron-withdrawing groups. However, its reactivity profile relative to a simple phenyl group or other heteroaroles like thiophene and pyrrole requires empirical data for a definitive comparison.

Comparative Reactivity Data

To provide a quantitative comparison, the following table summarizes hypothetical kinetic data for the addition of a generic nucleophile to various trifluoromethyl ketones. It is important to note that this data is illustrative and intended to demonstrate the expected trends in reactivity.

Trifluoromethyl KetoneAromatic/Heteroaromatic RingRelative Rate Constant (k_rel)
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone4-Nitrophenyl (electron-withdrawing)10.5
2,2,2-Trifluoro-1-phenylethanonePhenyl1.0
This compound Furan-2-yl (electron-rich) 0.7
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanoneThiophen-2-yl (electron-rich)0.8
2,2,2-Trifluoro-1-(1-methyl-pyrrol-2-yl)ethanone1-Methyl-pyrrol-2-yl (highly electron-rich)0.3

Note: The relative rate constants are hypothetical values for illustrative purposes, based on established principles of electronic effects in organic chemistry.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of ketone reactivity. The following outlines a general method for determining the relative rates of nucleophilic addition.

Objective: To compare the relative reactivity of this compound and other trifluoromethyl ketones towards a common nucleophile.

Materials:

  • This compound

  • Other trifluoromethyl ketones (e.g., 2,2,2-Trifluoro-1-phenylethanone)

  • Nucleophile (e.g., sodium borohydride, piperidine)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Internal standard for analytical measurements

  • Reaction vessels and stirring equipment

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Solution Preparation: Prepare stock solutions of each ketone and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vessels, add a specific volume of the ketone solution and the internal standard.

  • Initiation of Reaction: Initiate the reaction by adding a specific volume of the nucleophile solution to each vessel simultaneously. Start a timer immediately.

  • Monitoring the Reaction: At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots using GC-MS or HPLC to determine the concentration of the remaining ketone.

  • Data Analysis: Plot the concentration of the ketone versus time for each reaction. The initial rate of the reaction can be determined from the slope of this plot. The relative reactivity is then calculated by comparing the initial rates.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of different trifluoromethyl ketones.

G Workflow for Comparative Reactivity Study of Trifluoromethyl Ketones cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Trifluoromethyl Ketones for Comparison B Choose Nucleophile and Reaction Conditions A->B C Prepare Stock Solutions B->C D Run Parallel Reactions C->D E Monitor Reaction Progress over Time D->E F Quench Reactions at Intervals E->F G Analyze Samples (GC-MS/HPLC) F->G H Determine Reaction Rates G->H I Calculate Relative Reactivity H->I J Compare and Interpret Results I->J

Caption: Workflow for a comparative reactivity study.

Signaling Pathway of Enzyme Inhibition

The primary application of trifluoromethyl ketones in drug development is as enzyme inhibitors. The following diagram illustrates the general mechanism of covalent inhibition of a serine protease.

G Mechanism of Serine Protease Inhibition by a Trifluoromethyl Ketone E_S Enzyme-Substrate Complex TET Tetrahedral Hemiketal Intermediate E_S->TET Nucleophilic Attack by Serine EI Inhibited Enzyme TET->EI Stable Covalent Adduct E Free Enzyme (Ser-OH) EI->E Slow Reversal E->E_S Binding I Trifluoromethyl Ketone Inhibitor I->E_S

Caption: Enzyme inhibition by a trifluoromethyl ketone.

Conclusion

The reactivity of this compound is a critical parameter influencing its efficacy as an enzyme inhibitor. Based on the electron-rich nature of the furan ring, it is anticipated to be less reactive than trifluoromethyl ketones bearing electron-withdrawing substituents on the aromatic ring. This guide provides a framework for the systematic comparison of its reactivity, which is essential for the rational design of new therapeutic agents. Researchers are encouraged to utilize the outlined experimental protocols to generate robust, comparable data to inform their drug discovery and development efforts.

A Comparative Guide to the Reaction Mechanisms of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated reaction mechanisms of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. Due to a lack of specific computational studies on this molecule, this guide draws upon established principles of reactivity for trifluoromethyl ketones and furan derivatives, supported by computational and experimental data from analogous systems. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

Data Presentation: Comparative Reactivity Analysis

The following table summarizes the expected reactivity of this compound in comparison to non-fluorinated furan-2-yl ethanone and general ketones, based on established electronic effects.

FeatureGeneral Aliphatic KetoneFuran-2-yl ethanoneThis compound (Expected)Rationale for Expected Reactivity
Carbonyl Carbon Electrophilicity ModerateModerate to HighVery HighThe strong inductive effect of the -CF3 group withdraws electron density from the carbonyl carbon.[1]
Susceptibility to Nucleophilic Attack GoodGoodExcellentThe highly electrophilic carbonyl carbon is very susceptible to attack by a wide range of nucleophiles.[1]
Hydrate Formation in Aqueous Media Low Equilibrium ConstantLow Equilibrium ConstantHigh Equilibrium ConstantThe electron-withdrawing -CF3 group stabilizes the hydrate adduct.
Propensity for Enolization ModerateEnhanced by furan ringReducedThe inductive effect of the -CF3 group disfavors the formation of an adjacent enolate.
Favored Reaction Pathways Nucleophilic addition, Aldol condensationNucleophilic addition, Reactions involving the furan ring (e.g., electrophilic substitution)Nucleophilic addition to the carbonyl, Reduction of the ketoneThe highly activated carbonyl group is the primary site of reactivity.[1]

Experimental and Computational Protocols

To rigorously investigate the reaction mechanisms of this compound, a combined experimental and computational approach is recommended.

Key Experimental Protocols:
  • Kinetic Studies: To determine reaction rates and orders, experiments would be conducted by varying the concentrations of the ketone and the nucleophile. The reaction progress can be monitored using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Product Identification: The products of the reactions would be isolated and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate their structures.

  • Intermediate Trapping: Attempts to trap and characterize any reaction intermediates would be made to provide evidence for the proposed reaction pathway.

Computational Methodology:

A detailed computational investigation would provide invaluable insights into the reaction mechanisms at a molecular level.

  • Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for studying reaction mechanisms.[2][3]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional: A hybrid functional such as B3LYP or M06-2X is often employed for mechanistic studies.

    • Basis Set: A basis set like 6-311+G(d,p) would be suitable to provide a good balance between accuracy and computational cost.

  • Transition State Search: The identification of transition state structures is crucial for understanding the energy barriers of the reaction. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products along the reaction pathway.

  • Solvation Modeling: To simulate the reaction in a solvent, a polarizable continuum model (PCM) can be used to account for the bulk solvent effects.

Mandatory Visualization: Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a plausible reaction pathway for the nucleophilic addition of a generic nucleophile to this compound, and a general workflow for its computational investigation.

Nucleophilic_Addition_Pathway Reactants 2,2,2-Trifluoro-1- (furan-2-yl)ethanone + Nu- TS Transition State Reactants->TS Nucleophilic Attack Intermediate Tetrahedral Intermediate TS->Intermediate Product Adduct Intermediate->Product Protonation (if needed)

Caption: Plausible pathway for nucleophilic addition to the carbonyl group.

Computational_Workflow Start Define Reactants and Products DFT_Opt Geometry Optimization (DFT) Start->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Confirm Minima TS_Search Transition State Search DFT_Opt->TS_Search TS_Search->Freq_Calc Confirm Saddle Point IRC_Calc IRC Calculation TS_Search->IRC_Calc Energy_Profile Generate Reaction Energy Profile IRC_Calc->Energy_Profile Connect to Reactants/Products

Caption: General workflow for computational investigation of a reaction mechanism.

References

Comparative Analysis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative analysis focusing on the X-ray crystal structure of furan-2-yl ethanone derivatives, offering insights into their solid-state conformations and intermolecular interactions.

While the specific crystal structure of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone is not publicly available, this guide presents the detailed crystallographic data for a closely related derivative, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, to serve as a valuable comparative reference. The structural information and experimental protocols detailed herein provide a foundational understanding for researchers working with this class of compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone. This data serves as a benchmark for comparison with newly synthesized derivatives of this compound.

Parameter1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone[1]
Chemical FormulaC₁₃H₁₀N₂O₂
Molecular Weight226.23
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2899 (3)
b (Å)10.6863 (4)
c (Å)11.7826 (5)
α (°)77.046 (3)
β (°)70.780 (3)
γ (°)88.930 (4)
Volume (ų)1074.47 (7)
Z4
Temperature (K)294
RadiationMo Kα
Reflections Collected10517
Independent Reflections5256
R_int0.030

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of the reference compound, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, is provided below. This can be adapted for the synthesis of other furan-2-yl ethanone derivatives.

Synthesis of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone[1]
  • Bromination of 2-Acetylfuran: 2-Acetylfuran (3.303 g, 30.01 mmol) is dissolved in a mixture of 18 ml dioxane and ether (1:2). The solution is cooled in an ice-water bath, and bromine (1.96 ml, 38.14 mmol) is added dropwise over 30 minutes. The reaction mixture is then stirred for 12 hours at room temperature.

  • Work-up and Purification: A saturated ammonium chloride solution (25 ml) is added, and the mixture is extracted with ether. The organic layer is collected, and the solvent is evaporated. The resulting residue (furacyl bromide) is purified by column chromatography using a hexane-ethyl acetate (60:1) mixture.

  • Reaction with 1H-indazole: The purified furacyl bromide (2.500 g, 13.23 mmol) is dissolved in toluene (30 ml). 1H-indazole (3.125 g, 26.45 mmol) is added in small portions, and the reaction mixture is refluxed for 12 hours.

  • Final Purification and Crystallization: The solvent is evaporated, and the residue is purified by column chromatography using chloroform as the eluent. The title ketone is then crystallized from 2-propanol to yield colorless crystals suitable for X-ray diffraction analysis.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of this compound derivatives, based on established synthetic methodologies for similar compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (e.g., 2-Acetylfuran) reaction Chemical Reaction (e.g., Trifluoroacetylation) start->reaction Reagents workup Reaction Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Purified Product purification->product crystallization Crystallization product->crystallization Solution xray X-ray Diffraction crystallization->xray Single Crystal structure Crystal Structure Determination xray->structure Diffraction Data

Generalized workflow for synthesis and structural analysis.

Alternative Compounds for Comparison

For a broader comparative analysis, researchers can consider synthesizing and crystallizing other trifluoroethanone derivatives with different heterocyclic cores. The physical and crystallographic properties of these analogs can provide valuable structure-activity relationship data. Examples of such compounds include:

  • 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone: A sulfur-containing analog.

  • 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone: A nitrogen-containing aromatic analog.

  • 2,2,2-Trifluoro-1-phenylethanone: The phenyl analog, which serves as a fundamental benchmark.[2]

References

A Spectroscopic Comparison of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone and its key analogs: the non-fluorinated parent compound, 1-(furan-2-yl)ethanone, and analogs where the furan ring is substituted with thiophene and pyrrole. This objective comparison, supported by experimental data, aims to facilitate the identification and characterization of these compounds in research and development settings.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and its analogs. The data has been compiled from various spectral databases and literature sources.

CompoundSpectroscopic Data
This compound ¹H NMR (CDCl₃): Data not readily available in compiled format. Expected signals for furan protons. ¹³C NMR (CDCl₃): Data not readily available in compiled format. Expected signals for furan and carbonyl carbons, as well as a quartet for the CF₃ carbon. ¹⁹F NMR (CDCl₃): ~ -70 to -80 ppm (relative to CFCl₃) for the CF₃ group.[1] FT-IR (liquid film, cm⁻¹): Characteristic C=O stretching vibration expected around 1680-1715 cm⁻¹. Mass Spectrometry (EI): m/z (%) - Molecular ion peak expected at 164. Key fragments would likely include [M-CF₃]⁺ and fragments corresponding to the furan ring.
1-(Furan-2-yl)ethanone ¹H NMR (CDCl₃, 400 MHz): δ 7.59 (dd, J=1.7, 0.8 Hz, 1H, H5), 7.20 (dd, J=3.7, 0.8 Hz, 1H, H3), 6.53 (dd, J=3.7, 1.7 Hz, 1H, H4), 2.47 (s, 3H, CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 186.7 (C=O), 152.8 (C2), 146.4 (C5), 117.3 (C3), 112.3 (C4), 25.9 (CH₃). FT-IR (gas phase, cm⁻¹): 3145 (C-H stretch, aromatic), 1685 (C=O stretch), 1570, 1475 (aromatic C=C stretch).[2] Mass Spectrometry (EI): m/z (%) - 110 (M⁺, 37), 95 (100), 67 (8), 43 (20), 39 (30).[3]
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone ¹H NMR (CDCl₃): Data not readily available in compiled format. Expected signals for thiophene protons. ¹³C NMR (CDCl₃): Data not readily available in compiled format. Expected signals for thiophene and carbonyl carbons, as well as a quartet for the CF₃ carbon. ¹⁹F NMR (CDCl₃): Expected in a similar range to the furan analog. FT-IR (liquid, cm⁻¹): Characteristic C=O stretching vibration expected around 1660-1680 cm⁻¹. Mass Spectrometry (EI): m/z (%) - Molecular ion peak expected at 180. Key fragments would likely include [M-CF₃]⁺ and fragments corresponding to the thiophene ring.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone ¹H NMR (CDCl₃): Data not readily available in compiled format. Expected signals for pyrrole protons and the N-H proton. ¹³C NMR (CDCl₃): Data not readily available in compiled format. Expected signals for pyrrole and carbonyl carbons, as well as a quartet for the CF₃ carbon. ¹⁹F NMR (CDCl₃): Expected in a similar range to the furan analog. FT-IR (solid, cm⁻¹): Characteristic C=O stretching vibration expected around 1640-1660 cm⁻¹ and N-H stretching around 3200-3400 cm⁻¹. Mass Spectrometry (EI): m/z (%) - Molecular ion peak expected at 163. Key fragments would likely include [M-CF₃]⁺ and fragments corresponding to the pyrrole ring.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 5-20 mg of the solid sample or 10-50 µL of the liquid sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrument Setup:

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary.[4]

    • ¹⁹F NMR: Acquire the spectrum, often with proton decoupling. A reference compound such as CFCl₃ is used to define the chemical shift scale.[5][6]

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Liquid Samples):

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[7]

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). This method is suitable for a wide range of liquids and requires minimal sample preparation.[8][9]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal).

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[8]

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

  • Spectral Interpretation: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-F, C-H, aromatic C=C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).[10][11] The sample should be free of non-volatile materials.

  • Instrument Setup:

    • Gas Chromatograph: Select an appropriate capillary column (e.g., a non-polar DB-5 or a polar DB-Wax). Set the temperature program for the oven, starting at a low temperature and ramping up to a higher temperature to ensure separation of components. Set the injector temperature and mode (split or splitless).

    • Mass Spectrometer: Set the ionization mode (typically Electron Ionization - EI at 70 eV). Set the mass range to be scanned (e.g., m/z 40-400).

  • Data Acquisition: Inject a small volume (typically 1 µL) of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the TIC. Analyze the corresponding mass spectrum by identifying the molecular ion peak and the fragmentation pattern. This can be compared to library spectra for confirmation.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Target Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Thin Film or on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C, 19F) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_MS->GCMS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS TIC & Mass Spectrum Analysis GCMS->Process_MS Structure Structural Elucidation & Comparative Analysis Process_NMR->Structure Process_IR->Structure Process_MS->Structure

References

Comparative Analysis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Analogues and Related Furan-Containing Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-containing compounds, with a focus on analogues that share structural similarities with 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. While specific SAR studies on this compound analogues are not extensively available in publicly accessible literature, this guide draws parallels from research on furan-fused chalcones, which possess a furan ring coupled to a carbonyl system, akin to the core structure of interest. The inclusion of a trifluoromethyl group is known to often enhance metabolic stability and binding affinity of drug candidates.

The furan moiety is a prevalent heterocyclic scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. This guide will present quantitative data from a study on furan-fused chalcones to illustrate the impact of structural modifications on biological activity, providing a valuable reference for the rational design of novel therapeutic agents.

Quantitative Data Summary: Antiproliferative Activity of Furan-Fused Chalcones

The following table summarizes the in vitro antiproliferative activity of a series of furan-fused chalcones against the human promyelocytic leukemia cell line (HL60). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureIC50 (µM) against HL60 Cells[2]
6a Furan-ring fused chalcone isomer 120.9
6s Furan-ring fused chalcone isomer 270.8
7 2',4'-dihydroxychalcone (Reference)59.6
8 Furan-fused derivative of compound 917.2
9 Chalcone reference for compound 8305

Table 1: Antiproliferative activity of selected furan-fused chalcones against the HL60 human promyelocytic leukemia cell line. The IC50 values indicate the concentration at which a 50% inhibition of cell growth is observed.

Key Findings from SAR Studies:

  • The attachment of a furan ring to the A-ring of the chalcone scaffold significantly enhanced antiproliferative activity in some cases. For instance, compound 8 showed a dramatically lower IC50 value (17.2 µM) compared to its non-furan-containing counterpart 9 (305 µM).[2]

  • The relative positioning of the benzofuran and phenyl moieties in furan-fused chalcones (FFCs) plays a crucial role in their biological activity. This is highlighted by the difference in activity between isomers 6a (IC50 = 20.9 µM) and 6s (IC50 = 70.8 µM).[2]

  • Compared to the reference compound 2',4'-dihydroxychalcone (7 ), the furan-fused analogue 6a demonstrated more than a twofold increase in activity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

1. Synthesis of Furan-Fused Chalcones:

The furan-fused chalcones were synthesized via a Claisen-Schmidt condensation reaction. In a typical procedure, an appropriate acetophenone derivative is reacted with a substituted benzaldehyde in the presence of a base, such as aqueous potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is stirred at room temperature for a specified period. The resulting solid is then filtered, washed, and recrystallized to yield the pure chalcone derivative. The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

2. Cell Culture:

The human promyelocytic leukemia cell line (HL60) was used for the in vitro antiproliferative assays. The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

3. Antiproliferative Activity Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HL60 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium was kept below 0.1% to avoid solvent-induced toxicity.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

SAR_General_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Acetophenones, Aldehydes) reaction Claisen-Schmidt Condensation start->reaction purification Purification & Characterization reaction->purification cell_culture Cell Line Culture (e.g., HL60) purification->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment assay Antiproliferative Assay (e.g., MTT) treatment->assay data_collection Absorbance Measurement assay->data_collection ic50 IC50 Calculation data_collection->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar Signaling_Pathway_Hypothesis Furan-Containing\nAnalog Furan-Containing Analog Target Protein Target Protein Furan-Containing\nAnalog->Target Protein Binding/ Inhibition Target Protein\n(e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) Downstream\nSignaling Cascade Downstream Signaling Cascade Cellular Response Cellular Response Downstream\nSignaling Cascade->Cellular Response Apoptosis Apoptosis Cellular Response->Apoptosis Inhibition of\nProliferation Inhibition of Proliferation Cellular Response->Inhibition of\nProliferation Target Protein->Downstream\nSignaling Cascade Modulation

References

A Comparative Analysis of Synthesis Methods for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the efficient synthesis of key intermediates is paramount. 2,2,2-Trifluoro-1-(furan-2-yl)ethanone is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl ketone and furan moieties. This guide provides a comparative cost and procedural analysis of three primary synthesis methods for this compound: Friedel-Crafts acylation, an organolithium approach, and a Grignard reagent-based synthesis.

Data Summary

The following table summarizes the key quantitative data for the different synthesis methods. Please note that yields and reaction times can vary based on the specific laboratory conditions and scale of the reaction.

ParameterFriedel-Crafts AcylationOrganolithium MethodGrignard Reagent Method
Starting Materials Furan, Trifluoroacetic AnhydrideFuran, n-Butyllithium, Trifluoroacetic Anhydride2-Bromofuran, Magnesium, Trifluoroacetyl Chloride
Reported Yield 70%[1]Data not availableData not available
Reaction Time 11 hours[1]Not specifiedNot specified
Key Reagent Cost Trifluoroacetic Anhydride: ~$50/100gn-Butyllithium: ~$100/100mL (1.6M in hexanes)Trifluoroacetyl Chloride: ~$55/10g
Overall Cost Estimate ModerateHighHigh
Key Advantages Direct, fewer stepsPotentially high yieldingUtilizes readily available starting materials
Key Disadvantages Use of corrosive anhydride, potential for side reactionsRequires cryogenic temperatures, moisture-sensitive reagentsGrignard formation can be sensitive

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the direct acylation of furan with trifluoroacetic anhydride. A procedure has been reported in a Russian patent with a 70% yield.[1]

Procedure: To a solution of 34 g (0.5 mol) of furan in 250 ml of benzene, 105 g (0.5 mol) of trifluoroacetic anhydride is added over 1 hour with stirring and cooling to maintain a temperature of 20-30°C. The reaction mixture is then stirred for an additional 10 hours. The product, this compound, is isolated by distillation.[1]

Purification: The final product is purified by distillation, with the fraction boiling at 142°C (at 756 mm Hg) being collected.[1]

Method 2: Organolithium Method (Proposed)

This approach involves the generation of 2-lithiofuran from furan, followed by its reaction with a trifluoroacetylating agent. While a specific protocol for the synthesis of the target molecule was not found, a general procedure can be proposed based on standard organolithium chemistry.

Proposed Procedure:

  • Generation of 2-Lithiofuran: Furan (1 equivalent) is dissolved in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere (argon or nitrogen) and cooled to -78°C. An equimolar amount of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at a low temperature for 1-2 hours.

  • Trifluoroacetylation: Trifluoroacetic anhydride (1 equivalent) is then added dropwise to the solution of 2-lithiofuran at -78°C. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography or distillation.

Method 3: Grignard Reagent Method (Proposed)

Proposed Procedure:

  • Formation of 2-Furylmagnesium Bromide: Magnesium turnings (1.1 equivalents) are placed in a flame-dried flask under an inert atmosphere. A solution of 2-bromofuran (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed until the magnesium is consumed.

  • Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0°C, and a solution of trifluoroacetyl chloride (1 equivalent) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification would likely be achieved through column chromatography or distillation.

Synthesis Pathways and Logic

The following diagram illustrates the logical relationship between the starting materials and the final product for the three discussed synthesis methods.

Synthesis_Comparison cluster_friedel_crafts Method 1: Friedel-Crafts Acylation cluster_organolithium Method 2: Organolithium Synthesis cluster_grignard Method 3: Grignard Reagent Synthesis furan1 Furan product1 This compound furan1->product1 Direct Acylation tfaa1 Trifluoroacetic Anhydride tfaa1->product1 furan2 Furan lithiofuran 2-Lithiofuran furan2->lithiofuran Lithiation nbuLi n-Butyllithium nbuLi->lithiofuran product2 This compound lithiofuran->product2 Trifluoroacetylation tfaa2 Trifluoroacetic Anhydride tfaa2->product2 bromofuran 2-Bromofuran grignard 2-Furylmagnesium Bromide bromofuran->grignard Grignard Formation mg Magnesium mg->grignard product3 This compound grignard->product3 Trifluoroacetylation tfac Trifluoroacetyl Chloride tfac->product3

Caption: Comparative pathways for the synthesis of this compound.

Conclusion

The choice of synthesis method for this compound will depend on several factors including the scale of the reaction, available equipment, and cost considerations. The Friedel-Crafts acylation offers a direct route with a reported high yield, making it an attractive option. However, the corrosive nature of trifluoroacetic anhydride requires careful handling. The organolithium and Grignard methods provide alternative pathways that may offer advantages in terms of substrate scope or milder reaction conditions, but they involve the preparation of highly reactive and sensitive intermediates, which can add to the complexity and cost of the synthesis. Further experimental validation of the proposed organometallic routes is necessary to fully assess their efficiency and viability compared to the established Friedel-Crafts approach.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the disposal of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a flammable and hazardous compound.

This guide outlines the necessary procedural steps to mitigate risks associated with this chemical, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Hazard Identification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][2][3] Before initiating any disposal procedures, it is crucial to be aware of its specific hazards.

Hazard Classification:

Hazard ClassCategory
Flammable liquidsCategory 3
Acute toxicity, OralCategory 4
Acute toxicity, DermalCategory 4
Acute toxicity, InhalationCategory 4
Skin irritationCategory 2
Serious eye irritationCategory 2
Specific target organ toxicity – single exposureCategory 3

Source: Echemi Safety Data Sheet[1][3]

Physical and Chemical Properties:

PropertyValue
CAS Number 18207-47-1
Molecular Formula C6H3F3O2
Boiling Point 144℃
Flash Point 41℃
Density 1.365 g/cm³

Source: Echemi[3]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Clothing: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid breathing mist, gas, or vapors, and prevent contact with skin and eyes.[1] All sources of ignition must be removed from the vicinity, and spark-proof tools and explosion-proof equipment should be used.[1]

III. Disposal Workflow

The proper disposal of this compound must be carried out systematically to ensure safety and regulatory compliance. The following workflow diagram illustrates the key steps.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Remove All Ignition Sources B->C D Obtain a Labeled, Compatible Hazardous Waste Container C->D E Carefully Transfer Waste Chemical into the Container D->E F Securely Close the Container E->F G Store in a Designated, Well-Ventilated and Cool Storage Area F->G H Keep Container Tightly Closed G->H I Arrange for Pickup by an Approved Chemical Waste Disposal Service H->I J Complete all Necessary Waste Manifest Documentation I->J

Caption: Disposal Workflow for this compound.

IV. Step-by-Step Disposal Protocol

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Confirm that the work area is well-ventilated and free of ignition sources.[1]

  • Waste Collection:

    • The chemical waste must be collected in a suitable and closed container that is properly labeled for hazardous waste.[1]

    • Carefully transfer the waste into the designated container, avoiding spills.

    • Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.

  • Temporary Storage:

    • Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[1][3]

    • The container must be kept tightly closed.[1][3]

  • Final Disposal:

    • The disposal of this compound must be conducted through an approved hazardous waste disposal facility.

    • Adhere to all local, regional, and national regulations for hazardous waste disposal.

    • Do not discharge the chemical into drains or the environment.[1]

V. Spill and Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with plenty of water.[1][3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, get medical help.[1][3]

  • Ingestion: Rinse mouth and get medical help.[1][3]

  • Spill: Evacuate personnel to a safe area.[1] Remove all sources of ignition and use non-sparking tools for cleanup.[1] Absorb the spill with an inert material and collect it in a suitable container for disposal.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following classifications[1][2]:

  • Flammable liquids: Category 3

  • Acute toxicity (Oral): Category 4

  • Acute toxicity (Dermal): Category 4

  • Acute toxicity (Inhalation): Category 4

  • Skin irritation: Category 2

  • Serious eye irritation: Category 2[2]

  • Specific target organ toxicity – single exposure: Category 3 (May cause respiratory irritation)[2]

Signal Word: Warning[1][2]

Hazard Statements:

  • H226: Flammable liquid and vapour.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Quantitative Data Summary
PropertyValue
Molecular FormulaC6H3F3O2
Molecular Weight164.08 g/mol [2]
Boiling Point144 °C[2]
Flash Point41 °C[2]
Density1.365 g/cm³[2]
Vapor Pressure5.12 mmHg at 25°C[2]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural steps for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[1][2] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1][2] Use non-sparking tools.[1][2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
Handling Procedure
  • Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: When transferring the liquid, do so in a designated, well-ventilated area. Avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1]

  • Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Spill Prevention: Handle with care to prevent spills.

Storage
  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1][2]

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the affected areas with water. If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Rinse mouth. Get medical help.[1]

Spill and Leak Management
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

  • Clean-up: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Plan
  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] Do not dispose of into drains.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_start Start: Assess Risks prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon disp_waste Segregate Hazardous Waste handle_exp->disp_waste Waste Generation cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end End cleanup_wash->end End of Process disp_container Label Waste Container disp_waste->disp_container disp_store Store for Pickup disp_container->disp_store disp_store->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
2,2,2-Trifluoro-1-(furan-2-yl)ethanone
Reactant of Route 2
2,2,2-Trifluoro-1-(furan-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.